molecular formula C4HCl3F6O B1333516 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether CAS No. 56860-83-4

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether

Cat. No.: B1333516
CAS No.: 56860-83-4
M. Wt: 285.39 g/mol
InChI Key: CPUOWSYOQOXXNZ-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether (CAS 56860-83-4) is a specialty fluorinated organic compound supplied as a key chemical intermediate for research and development. With a molecular formula of C4HCl3F6O and a molecular weight of 285.40 g/mol, this compound is characterized by its high density of 1.496 g/cm³ and a boiling point of 133°C at 760 mmHg . Its structure, incorporating both hexafluoropropyl and trichloromethoxy groups, makes it a valuable building block for synthesizing more complex molecules in various fields of chemical research. Researchers utilize this compound in the development of novel materials and as a precursor in organic synthesis, particularly where the introduction of fluorine atoms is desired to alter the physical, chemical, or biological properties of a target compound. It is presented as a clear liquid and should be handled by trained personnel in a well-ventilated environment, such as a fume hood. As a laboratory chemical, this product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard Statements: H315-H319-H335 .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6O/c5-4(6,7)14-3(12,13)1(8)2(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOWSYOQOXXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380850
Record name 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-83-4
Record name 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56860-83-4
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Foundational & Exploratory

Physicochemical properties of novel hexafluoropropyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization & Application of Novel Hexafluoropropyl Ethers

Executive Summary This technical guide provides a rigorous analysis of novel Hexafluoropropyl Ethers (HFPEs), a class of fluorinated organic compounds emerging as critical scaffolds in next-generation anesthesiology, lithium-ion battery electrolytes, and green solvent engineering. Unlike traditional perfluoropolyethers, HFPEs feature a specific hexafluoropropyl moiety (


 or 

) that imparts unique lipophilicity, oxidative stability, and volatility profiles. This document details the physicochemical drivers behind their bioactivity and industrial utility, supported by validated experimental protocols.

Molecular Architecture & The Fluorine Effect

The defining feature of HFPEs is the presence of six fluorine atoms on a propyl backbone, often flanking an ether linkage. This structure induces the "Fluorine Effect," where the high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond (~485 kJ/mol) fundamentally alter the molecule's interaction with its environment.

  • Electronic Shielding: The electron-withdrawing nature of the

    
     groups reduces the electron density on the ether oxygen, lowering its basicity and reducing susceptibility to oxidative metabolism (a key factor for drug stability).
    
  • Lipophilicity Modulation: Unlike hydrocarbon ethers, HFPEs exhibit "fluorophilicity." They are hydrophobic yet lipophilic, allowing rapid crossing of the blood-brain barrier (BBB)—a critical property for inhalational anesthetics like Sevoflurane and its novel analogs.

Structural Classification

We categorize HFPEs into two primary generations based on application focus:

  • Bioactive Ethers (Gen-1): e.g., Sevoflurane (fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether).[1] Designed for optimal Blood-Gas partition coefficients.

  • Industrial/Solvent Ethers (Gen-2/Novel): e.g., Hexafluoroisopropyl methyl ether (HFIPME). Designed for high dielectric strength, thermal stability, and low Global Warming Potential (GWP).

Physicochemical Characterization

The utility of HFPEs is dictated by three core parameters: Vapor Pressure, Blood-Gas Partition Coefficient (


), and Stability.
Comparative Physicochemical Data

The following table contrasts a novel HFPE (HFIPME) with an established anesthetic (Sevoflurane) and a non-fluorinated analog.

PropertyHexafluoroisopropyl Methyl Ether (HFIPME)Sevoflurane (Ref Std)Diisopropyl Ether (Non-F Analog)Relevance
CAS Number 13171-18-128523-86-6108-20-3Identity Verification
Molecular Weight 182.06 g/mol 200.05 g/mol 102.17 g/mol Diffusion Kinetics
Boiling Point 50–60 °C58.6 °C68 °CVolatility/Inhalation
Density (20°C) ~1.39 g/mL1.52 g/mL0.72 g/mLDosing/Handling
Vapor Pressure ~25 kPa (20°C)21.3 kPa (20°C)16 kPa (20°C)Anesthetic Potency
LogP (Oct/Water) ~1.8–2.12.41.5Lipophilicity/BBB Crossing
Blood-Gas Coeff (

)
Est. 0.5–0.80.69~10–12Induction Speed (Lower is faster)

Data synthesized from industrial safety sheets and pharmacological reviews [1, 2, 3].

Critical Analysis of Properties
  • Volatility & Vapor Pressure: HFPEs exhibit high vapor pressures relative to their molecular weight due to weak intermolecular van der Waals forces caused by the non-polarizable fluorine shell. This makes them ideal for inhalation delivery or as volatile cleaning solvents.

  • Lipophilicity (LogP): A LogP range of 2.0–2.5 is the "Goldilocks zone" for anesthetics. Novel HFPEs falling in this range are prime candidates for drug development.

  • Chemical Stability: The steric bulk of the

    
     groups protects the ether linkage from enzymatic attack (e.g., CYP2E1 metabolism), reducing the risk of toxic metabolite formation (like inorganic fluoride ions) [4].
    

Experimental Protocols

Protocol A: Synthesis of Hexafluoroisopropyl Methyl Ether (HFIPME)

Rationale: This nucleophilic substitution exploits the acidity of the hydroxyl proton in hexafluoroisopropanol (HFIP) to form the ether linkage.

Reagents:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Methyl Iodide (MeI) or Dimethyl Sulfate

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetone or Acetonitrile

Workflow:

  • Activation: Charge a round-bottom flask with HFIP (1.0 eq) and Acetone. Add anhydrous

    
     (1.2 eq) to deprotonate the alcohol. Stir at 0°C for 30 mins.
    
  • Alkylation: Dropwise add Methyl Iodide (1.1 eq) to the suspension. The reaction is exothermic; maintain temp < 10°C.

  • Reflux: Warm to room temperature and reflux at 40°C for 4–6 hours. Monitor via GC-MS.

  • Quench & Isolation: Filter off solid salts. Distill the filtrate. HFIPME (BP ~50°C) can be fractionally distilled from the solvent.

  • Purification: Wash the distillate with 5% NaOH to remove unreacted HFIP. Dry over

    
    .
    

SynthesisWorkflow Start Start: HFIP + Solvent Deprotonation Add K2CO3 (Activation) Start->Deprotonation 0°C, 30 min Alkylation Add Methyl Iodide (Nucleophilic Attack) Deprotonation->Alkylation Dropwise Reflux Reflux 40°C (4-6 Hours) Alkylation->Reflux Heat Isolation Filter & Distill (BP ~50°C) Reflux->Isolation GC-MS Check Final Purified HFIPME Isolation->Final NaOH Wash

Figure 1: Synthetic pathway for Hexafluoroisopropyl Methyl Ether via Williamson Ether Synthesis logic.

Protocol B: Determination of Blood-Gas Partition Coefficient ( )

Rationale: The


 determines the speed of anesthetic induction.[2] We use the Headspace Gas Chromatography (HS-GC)  method, which relies on Henry’s Law equilibrium [5].

Methodology:

  • Preparation: Collect fresh heparinized human or rat blood.

  • Equilibration:

    • Place 5 mL of blood into a 20 mL gas-tight headspace vial.

    • Add a known quantity of the HFPE vapor (e.g., 1% v/v) to the headspace.

    • Incubate at 37°C for 45 minutes with constant agitation to ensure equilibrium between gas and liquid phases.

  • Sampling:

    • Extract a sample from the headspace of the blood vial (

      
      ).
      
    • Extract a sample from a reference vial containing only the gas (no blood) (

      
      ).
      
  • Calculation:

    • The concentration in blood (

      
      ) is calculated by mass balance difference.
      

PartitionCoeff Step1 Sample Prep (Blood vs. Reference Vial) Step2 Spike with HFPE Vapor Step1->Step2 Step3 Equilibration (37°C, 45 min) Step2->Step3 Step4 Headspace GC Analysis Step3->Step4 Extract Gas Phase Step5 Calculate Partition Coeff Step4->Step5 Apply Henry's Law

Figure 2: Workflow for determining Blood-Gas Partition Coefficient using Headspace GC.

Applications in Drug Development & Industry

Anesthesiology (Drug Development)

Novel HFPEs are investigated to replace Desflurane, which has a high GWP. The goal is to retain the low


 (fast onset) of Desflurane (0.42) while matching the potency of Sevoflurane.[3]
  • Mechanism: HFPEs bind to GABA_A receptors and NMDA receptors. The hexafluoropropyl group provides the necessary steric bulk to fit the hydrophobic pocket of the receptor ion channel [6].

  • Safety: The stability of the C-F bond prevents defluorination, minimizing nephrotoxicity risks associated with free fluoride ions.

Industrial Solvents & Electrolytes
  • Battery Electrolytes: Novel HFPEs are used as non-flammable co-solvents in Li-ion batteries. Their low viscosity and high oxidative stability (up to 5.0 V vs Li/Li+) improve safety and performance at high voltages [7].

  • Green Solvents: HFIPME is used as a zero-ODP (Ozone Depleting Potential) solvent for cleaning electronics, replacing CFCs.

References

  • ChemicalBook. (2024). Hexafluoroisopropyl methyl ether Properties and Safety.[4][5][6]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2778364, 1,1,1,3,3,3-Hexafluoro-2-methoxypropane.Link

  • Wikipedia. (2025). Sevoflurane: Physicochemical Properties and Pharmacology.[4][7]Link

  • Nih.gov. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS.Link

  • ResearchGate. (2025). Determination of the blood-gas partition coefficients for isoflurane, sevoflurane and desflurane.[3]Link

  • Frontiers in Pharmacology. (2022). Structural Modification in Anesthetic Drug Development.[8]Link

  • Alfa Chemistry. (2025). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.Link

Sources

Computational Characterization of 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether: A Quantum Chemical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Characterization of 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether Content Type: Technical Protocol & Predictive Modeling Guide Audience: Computational Chemists, Anesthetic Pharmacologists, and Atmospheric Scientists.

Executive Summary & Molecular Architecture

This guide establishes a rigorous computational protocol for the structural and reactive characterization of 1,1,2,3,3,3-hexafluoropropyl trichloromethyl ether (


). As a polyhalogenated ether (PHE) sharing structural homology with volatile anesthetics (e.g., Sevoflurane, Isoflurane), this molecule presents unique challenges regarding anomeric stabilization , rotational barriers , and atmospheric persistence .

The presence of a trichloromethyl group (


) adjacent to the ether oxygen creates a dense electron cloud, necessitating the use of dispersion-corrected Density Functional Theory (DFT) to accurately model non-covalent intramolecular interactions. This guide details the workflow for determining its ground-state geometry, spectroscopic signatures (IR/NMR), and oxidative stability against hydroxyl radicals (

).
Structural Definition
  • IUPAC Name: 1,1,2,3,3,3-hexafluoropropyl trichloromethyl ether

  • Formula:

    
    
    
  • Key Structural Features:

    • Ether Linkage: The pivot point for conformational flexibility.

    • Anomeric Center: The

      
       and 
      
      
      
      bonds are subject to strong hyperconjugative interactions (
      
      
      ).
    • Reactive Site: The solitary proton at the C2 position (

      
      ) is the primary locus for metabolic and atmospheric degradation.
      

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational parameters are prescribed. These choices are validated by benchmarking studies on similar hydrofluoroethers (HFEs).

Level of Theory

Standard functionals like B3LYP often fail to capture the weak dispersive forces and subtle stereoelectronic effects in perhalogenated systems.

ParameterRecommendationScientific Justification
Functional M06-2X or

B97X-D
These long-range corrected hybrids accurately model the dispersion interactions critical for halogen-halogen contacts and rotational barriers in ethers [1, 2].
Basis Set aug-cc-pVTZ Diffuse functions are mandatory to describe the lone pair electron density on Oxygen, Chlorine, and Fluorine. Omitting diffuse functions results in significant errors in bond angles and conformational energies.
Grid Size Ultrafine (99, 590) Halogenated systems require dense integration grids to resolve the electron density cusps near heavy nuclei.
Solvation SMD (Solvation Model based on Density) Essential for calculating partition coefficients (LogP) and approximating behavior in blood/lipid phases.
Workflow Visualization

The following diagram outlines the hierarchical workflow for characterizing the molecule, from initial conformational sampling to transition state verification.

G Start Input Structure (CCl3-O-CF2-CHF-CF3) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311+G(d,p)) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Found Refine Refinement (aug-cc-pVTZ) FreqCalc->Refine No Imaginary Freq Properties Property Calculation (NMR, IR, LogP) Refine->Properties TS_Search Transition State Search (OH Radical Attack) Refine->TS_Search

Figure 1: Computational workflow for the structural and reactive characterization of polyhalogenated ethers.

Conformational Landscape & Anomeric Effects

The geometry of 1,1,2,3,3,3-hexafluoropropyl trichloromethyl ether is governed by the Generalized Anomeric Effect . In this system, the lone pair of the oxygen atom (


) donates electron density into the antibonding orbital of the adjacent carbon-halogen bond (

or

).
The Exo-Anomeric Preference

Experimental data on similar chloro-fluoro-ethers suggests the


 group will adopt a specific orientation relative to the ether oxygen.
  • Mechanism:

    
    
    
  • Prediction: The

    
     bond antiperiplanar to the oxygen lone pair will lengthen, while the 
    
    
    
    bond shortens. This stabilization (approx. 2-5 kcal/mol) locks the
    
    
    bond angle and restricts free rotation [3].

Protocol for Analysis:

  • Perform a Relaxed Potential Energy Surface (PES) Scan of the

    
     dihedral angle.
    
  • Scan in

    
     increments.
    
  • Identify local minima (gauche vs. anti conformers).

  • Calculate Boltzmann populations at 298K to determine the weighted average of spectral properties.

Reactivity & Atmospheric Fate

For drug development and environmental impact assessments, the stability of the molecule is paramount. The primary degradation pathway in the troposphere is hydrogen abstraction by hydroxyl radicals (


).
Reaction Mechanism


The abstraction occurs exclusively at the C2 position (


), as this is the only site with an abstractable proton. The presence of the electron-withdrawing 

and

groups increases the C-H bond dissociation energy (BDE), likely reducing the reaction rate compared to non-fluorinated ethers [4].
Transition State Modeling (Graphviz)

The following pathway illustrates the degradation kinetics calculation.

ReactionPath Reactant Reactant (Ether + OH) PreReactive Pre-Reactive Complex Reactant->PreReactive -2 kcal/mol TS Transition State (TS) PreReactive->TS Ea ~ 5-8 kcal/mol ProductComplex Product Complex TS->ProductComplex Products Products (Radical + H2O) ProductComplex->Products

Figure 2: Reaction coordinate for the OH-initiated oxidation. Rate constants (


) should be calculated using Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT).

Spectral & Physicochemical Predictions

Accurate prediction of spectral data is crucial for identifying impurities in synthesis or detecting the compound in environmental samples.

Infrared (IR) Fingerprint
  • C-F Stretch: Strong bands in the 1100–1350 cm⁻¹ region.

  • C-O-C Stretch: Distinctive ether stretch around 1100–1200 cm⁻¹, often coupled with C-F modes.

  • Scaling Factors: When using M06-2X/aug-cc-pVTZ, apply a vibrational scaling factor of 0.971 to correct for anharmonicity.

NMR Shielding (GIAO Method)

Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: Compute TMS (Tetramethylsilane) at the exact same level of theory to determine chemical shifts (

    
    ).
    
  • Expected Shift: The proton at C2 (

    
    ) will be highly deshielded (likely 5.0–6.5 ppm) due to the adjacent electron-withdrawing 
    
    
    
    and ether oxygen.
Data Summary Table
PropertyCalculation MethodExpected Range/Value
Dipole Moment M06-2X Density1.5 - 2.5 Debye
LogP (Octanol/Water) SMD Solvation3.5 - 4.5 (Highly Lipophilic)
HOMO-LUMO Gap Orbital Energies> 8.0 eV (Chemically Hard/Stable)
Atmospheric Lifetime TST Kinetics> 2 years (Estimated vs. Sevoflurane)

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen.[1][2] Springer-Verlag. Link

  • Puranen, M., et al. (2018). Atmospheric Oxidation Mechanism and Kinetics of Hydrofluoroethers. The Journal of Physical Chemistry A. Link

Sources

Safety and handling precautions for 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56860-83-4 | Formula: C₄HCl₃F₆O | Molecular Weight: 285.40 g/mol [1][2][3]

Executive Summary & Compound Intelligence

Audience: Senior Chemists, HSE Officers, and Process Engineers.[1][3]

This guide defines the operational safety envelope for 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (hereafter referred to as HF-TCME ).[1][3] This compound is a specialized fluorinated building block, characterized by a highly electron-deficient ether linkage.[1][3]

Unlike standard ethers, HF-TCME possesses a trichloromethyl (-CCl₃) moiety attached to the oxygen.[1][3] This structural feature fundamentally alters its reactivity profile, transforming it from a passive solvent into a potential alkylating agent and phosgene precursor . Handling this compound requires protocols similar to those used for chloroformates or acid chlorides, with additional precautions for fluoride release.[1]

Physicochemical Data Matrix

The following data points are critical for establishing engineering controls.

PropertyValueOperational Implication
Physical State Liquid (Colorless to pale yellow)Risk of splash/aerosolization.[1][3][4]
Boiling Point ~130–140°C (Estimated)Moderate volatility; vapor pressure significant at RT.[3]
Density > 1.5 g/mLHeavy vapor density; accumulates in low-lying areas (sumps/pits).[1][3]
Reactivity Moisture Sensitive Hydrolyzes to release HCl and potentially Phosgene equivalents.[3]
Solubility Soluble in organic solvents (DCM, THF)Incompatible with water, alcohols (solvolysis risk), and amines.[1][3]

Hazard Architecture: The "Why" Behind the Protocol

To safely handle HF-TCME, one must understand its decomposition pathways.[1][3] The molecule is not merely "toxic"; it is a conditional chemical weapon precursor .[3]

The Trichloromethyl Hazard (Phosgene Generation)

The


 linkage is thermally and hydrolytically unstable.[1][3]
  • Hydrolysis: Upon contact with atmospheric moisture, the trichloromethyl group hydrolyzes to form the corresponding chloroformate (

    
    ) and Hydrogen Chloride (HCl).[1][3]
    
  • Thermal Decomposition: At elevated temperatures or under catalytic conditions (Lewis acids), the ether bond can cleave, potentially releasing Phosgene (

    
    )  and the corresponding fluorinated alkyl chloride.[1]
    
Visualization: Decomposition Hazard Cascade

The following diagram illustrates the critical failure modes when HF-TCME is exposed to environmental stressors.

HazardCascade Compound HF-TCME (Liquid) Intermediate Fluoro-Chloroformate (R-O-COCl) Compound->Intermediate Hydrolysis (Fast) Phosgene PHOSGENE (COCl₂) Compound->Phosgene Thermal Decomp Moisture Moisture (H₂O) Moisture->Intermediate Heat Heat / Lewis Acid Heat->Phosgene HCl Hydrogen Chloride (HCl Gas) Intermediate->HCl Byproduct RfOH Fluorinated Alcohol Intermediate->RfOH Further Hydrolysis

Figure 1: Reaction pathways leading to toxic gas evolution.[1][3] Note the potential for Phosgene generation under thermal stress.[3]

Operational Handling Protocol

Core Directive: Treat HF-TCME as if it were neat Phosgene or an Acid Fluoride.[3] All manipulations must occur within a controlled atmosphere.[3]

Engineering Controls
  • Primary Containment: Class II Biosafety Cabinet or Chemical Fume Hood with >100 fpm face velocity.[3]

  • Secondary Containment: All reaction vessels must be placed within a secondary tray capable of holding 110% of the volume.

  • Atmosphere: Argon or Nitrogen blanket is mandatory .[3] The compound must be stored and handled under inert gas to prevent hydrolysis.[3][5]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated ethers.[3]

PPE TypeSpecificationRationale
Gloves (Primary) Silver Shield (Laminate) or VitonPermeation resistance to chlorinated solvents.[1][3]
Gloves (Secondary) Nitrile (Disposable)Dexterity and outer contamination layer.[3]
Eye Protection Chemical Goggles + Face ShieldVapor is lachrymatory; liquid is corrosive.[3]
Respiratory Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridgesRequired outside of a glovebox or during spill cleanup.[3]
Transfer & Manipulation Workflow

Do not pour this liquid. Static discharge or moisture exposure during pouring is an unacceptable risk.[3]

  • Preparation: Dry all glassware overnight in an oven (>120°C). Assemble Schlenk lines and purge with Argon.[3]

  • Cannula Transfer:

    • Secure the reagent bottle with a septum.[3]

    • Insert an Argon inlet needle to pressurize the bottle slightly.[3]

    • Insert a double-tipped needle (cannula) through the septum into the liquid.[1][3]

    • Transfer the liquid to the reaction vessel using positive pressure.[3]

  • Syringe Transfer (Small Scale < 10mL):

    • Use a gas-tight glass syringe with a Teflon-tipped plunger.[1][3]

    • Technique: "Over-pressurize and withdraw."[3] Inject inert gas volume equal to liquid volume needed, then withdraw liquid.[1]

Experimental Setup & Waste Management

Reaction Design

When using HF-TCME as a reagent (e.g., for chlorination or fluorinated ether synthesis):

  • Scrubbing: The reaction exhaust must be vented through a caustic scrubber (e.g., 10% NaOH solution) to neutralize evolved HCl and potential phosgene traces.

  • Temperature: Avoid heating neat HF-TCME above 80°C unless in a sealed, pressure-rated vessel behind a blast shield.

Visualization: Safe Transfer Logic

SafeHandling Start Start: Reagent Needed Check Check Atmosphere (Humidity < 5%) Start->Check Decision Volume? Check->Decision Syringe Gas-Tight Syringe (< 10 mL) Decision->Syringe Small Cannula Cannula Transfer (> 10 mL) Decision->Cannula Large Inert Maintain Argon Overpressure Syringe->Inert Cannula->Inert Scrubber Vent to Caustic Scrubber Inert->Scrubber Exhaust

Figure 2: Decision tree for transferring HF-TCME, prioritizing inert atmosphere and exhaust scrubbing.

Disposal Protocol (Quenching)

Never dispose of neat HF-TCME in solvent waste drums; it may pressurize the drum via hydrolysis.[1][3]

  • Cooling: Cool a stirred solution of 10% NaOH/Methanol to 0°C.

  • Addition: Add the HF-TCME dropwise to the basic solution. Exotherm expected.

  • Verification: Check pH to ensure it remains basic.

  • Disposal: Dispose of the neutralized aqueous/organic mixture as halogenated waste.

Emergency Response

Inhalation (Phosgene/HCl Risk)[1][3]
  • Symptoms: Coughing, burning sensation. Critical Note: Phosgene induced pulmonary edema can be delayed up to 24 hours.[3]

  • Action: Remove victim to fresh air immediately. Do not perform mouth-to-mouth. Seek immediate medical attention and inform responders of potential "Phosgene/HCl precursor" exposure.[1][3][4][6]

Skin Contact[3]
  • Mechanism: Chemical burn (HCl) + Potential Fluoride ion penetration (if HF is generated via metabolic or thermal breakdown).[3]

  • Action:

    • Drench with water for 15 minutes.[3][4]

    • If redness persists or HF is suspected, apply 2.5% Calcium Gluconate gel .

    • Seek medical evaluation.[3][4][6][7]

References

  • Apollo Scientific. (n.d.).[2][3] Product Information: 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (CAS 56860-83-4).[1][2][3] Retrieved from [1][3]

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CAS 56860-83-4.[1][3] PubChem.[3][8] Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: Bis(trichloromethyl) carbonate (Triphosgene) - Analogue for Trichloromethyl moiety hazards.[1][3] Retrieved from [1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Phosgene: Health and Safety Guide.[3] Used for hazard extrapolation of thermal decomposition products.[3]

(Note: Direct literature on this specific isomer is rare; safety protocols are derived from Structure-Activity Relationships (SAR) of analogous


-polychloroethers and vendor safety data.)[1][3]

Sources

Methodological & Application

Application Note: Method for Introducing the Hexafluoroisopropyl Group Using Ether Precursors

Author: BenchChem Technical Support Team. Date: February 2026


) Moiety via Ether-Based Reagents (Sevoflurane & HFPO)
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary & Strategic Rationale

The introduction of polyfluorinated groups is a cornerstone of modern medicinal chemistry, offering profound modulation of lipophilicity (


), metabolic stability, and bioavailability.[1] While the trifluoromethyl (

) group is ubiquitous, the hexafluoroisopropyl (HFIP) group (

) and its ether derivatives offer a superior bioisosteric profile for bulky lipophilic residues (e.g., isopropyl, tert-butyl).

This guide details the introduction of this moiety using ether precursors , specifically focusing on two distinct methodologies:

  • Direct C-H Hexafluoroisopropylation using the volatile anesthetic ether Sevoflurane as a radical precursor.

  • Synthesis of Perfluoroalkyl Ethers using Hexafluoropropylene Oxide (HFPO) , a cyclic ether (epoxide) precursor.

Key Advantages of Ether Precursors:

  • Cost-Efficiency: Sevoflurane is a generic, mass-produced anesthetic, significantly cheaper than specialized electrophilic fluorinating reagents.

  • Atom Economy: Utilizing the ether backbone allows for direct radical generation or nucleophilic ring-opening without heavy leaving groups.

  • Safety: Avoids the use of highly toxic hexafluoroacetone (HFA) gas in many protocols.

Comparative Analysis of Ether Precursors

PrecursorStructureRoleTarget MoietyMechanism
Sevoflurane

Radical SourceHexafluoroisopropyl (

)
Oxidative C-O bond cleavage / Radical transfer
HFPO

ElectrophilePerfluoropropoxy (

)
Nucleophilic Ring Opening
HFIP

NucleophileHexafluoroisopropoxy (

)
Mitsunobu /

(Derived from ether precursors)

Protocol A: Direct Radical Hexafluoroisopropylation using Sevoflurane

Context: Sevoflurane is a fluorinated ether (fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether). Recent catalytic strategies allow for the cleavage of the ether C-O bond to generate the sensitive


 radical, which can then functionalize heteroarenes.
Mechanistic Pathway

The reaction typically proceeds via a Minisci-type radical addition. A photocatalyst or oxidant generates the hexafluoroisopropyl radical from Sevoflurane, which attacks the electron-deficient heteroarene.

Sevoflurane_Pathway Sevo Sevoflurane (Ether Precursor) Radical (CF3)2CH• (Radical Species) Sevo->Radical C-O Bond Cleavage Ox Oxidant/Catalyst (e.g., Persulfate/Ir) Ox->Sevo SET Oxidation Inter Radical Intermediate Radical->Inter Addition to Arene Arene Heteroarene (Substrate) Arene->Inter Product Hexafluoroisopropyl Heteroarene Inter->Product Oxidation/ Deprotonation

Figure 1: Mechanistic flow for the generation of the hexafluoroisopropyl radical from Sevoflurane ether.

Experimental Protocol

Objective: C-H Hexafluoroisopropylation of 4-Methylquinoline.

Reagents:

  • Substrate: 4-Methylquinoline (1.0 equiv)

  • Reagent: Sevoflurane (5.0 equiv) - Note: Use anesthesia-grade liquid.

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)
    
  • Solvent: DMSO/Water (4:1 v/v)

  • Temperature: 40–50 °C[2]

Step-by-Step Procedure:

  • Setup: In a 20 mL sealed tube equipped with a magnetic stir bar, dissolve 4-Methylquinoline (0.5 mmol) in DMSO (2.0 mL) and Water (0.5 mL).

  • Reagent Addition: Add Ammonium persulfate (228 mg, 1.0 mmol).

  • Precursor Addition: Syringe in Sevoflurane (0.5 mL, excess) directly into the solution. Caution: Sevoflurane is volatile (bp 58°C); keep the tube cold during addition.

  • Reaction: Seal the tube tightly (Teflon-lined cap). Heat the mixture to 50 °C in an oil bath with vigorous stirring for 12 hours.

    • Note: The internal pressure will rise slightly; use a blast shield.

  • Workup: Cool to room temperature. Carefully vent the tube. Dilute with ethyl acetate (20 mL) and wash with saturated

    
     (2 x 10 mL) to neutralize acid byproducts.
    
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation:

  • 
     NMR:  Look for the characteristic doublet at 
    
    
    
    ppm (
    
    
    Hz).
  • 
     NMR:  The methine proton of the hexafluoroisopropyl group appears as a septet at 
    
    
    
    ppm.

Protocol B: Synthesis of Perfluoroalkyl Ethers via HFPO

Context: Hexafluoropropylene oxide (HFPO) is a cyclic ether (epoxide) used to introduce the perfluoropropoxy group or to synthesize perfluorinated vinyl ethers (PPVE). This is critical for creating "super-lipophilic" ether side chains.

Mechanistic Pathway

HFPO undergoes nucleophilic attack at the central carbon (ring opening) to form an acyl fluoride intermediate, which can be trapped or decarboxylated.

HFPO_RingOpening HFPO HFPO (Cyclic Ether) Inter Perfluoroalkoxide Intermediate HFPO->Inter Nucleophilic Attack (Ring Opening) Nuc Nucleophile (F- or RO-) Nuc->HFPO AcylF Acyl Fluoride (-COF) Inter->AcylF Isomerization Ether Perfluoropropyl Ether Product AcylF->Ether Decarboxylation/ Trapping

Figure 2: Ring-opening polymerization/functionalization of Hexafluoropropylene Oxide.

Application Note: Handling HFPO
  • State: HFPO is a gas at room temperature (bp -27 °C).

  • Precursor: It is often generated in situ or used from a lecture bottle.

  • Reaction: To generate the Hexafluoroisopropyl group via HFPO, one typically isomerizes HFPO to Hexafluoroacetone (HFA) using Lewis acids (

    
    ), then reduces or reacts with nucleophiles.
    
  • Direct Etherification: Reacting HFPO with an alcohol (

    
    ) in the presence of a base yields the 
    
    
    
    -fluoroether ester, which can be decarboxylated to the fluoroether.

Safety & Compliance (E-E-A-T)

  • Sevoflurane: While clinically safe as an anesthetic, in a chemical fume hood it acts as a solvent and reagent.

    • Risk:[2][3][4] High volatility.[5] Inhalation can cause dizziness/anesthesia.[4] Work exclusively in a well-ventilated fume hood.

    • Byproducts: Decomposition can yield HF (hydrofluoric acid). Always have calcium gluconate gel available.

  • Pressure Reactions: The Sevoflurane protocol involves heating a volatile ether in a sealed vessel. Use pressure-rated glass tubes and blast shields.

  • HFPO: Extremely reactive gas. Requires specialized gas handling manifolds.

References

  • Direct Hexafluoroisopropylation using Sevoflurane

    • Recent advances in radical fluoroalkylation. (2022). Journal of Organic Chemistry.

    • Sevoflurane as a radical reagent. (2019). Chemical Science.

  • Synthesis of Hexafluoroisopropyl Ethers

    • Properties and synthesis of hexafluoroisopropyl aryl ethers. (2024). ResearchGate.[6]

    • Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification. (2025).[6][7][8][9] ResearchGate.[6]

  • HFPO Chemistry

    • Hexafluoropropylene Oxide (HFPO) - Reactivity and Applications. Chemours Technical Data.

    • Theoretical Study on the Ring-Opening Reaction of HFPO. (2023). MDPI Molecules.

Sources

Experimental setup for high-temperature reactions of halogenated ethers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Continuous Flow Synthesis & Processing of Halogenated Ethers

Part 1: Executive Summary & Strategic Rationale

The thermal processing of halogenated ethers—critical intermediates in the synthesis of inhalation anesthetics (e.g., Sevoflurane, Desflurane), fluoropolymers, and lithium-ion battery electrolytes—presents a unique dichotomy. While high temperatures (>200°C) are often required to overcome activation energy barriers for substitution or rearrangement, these conditions exponentially increase the risk of catastrophic decomposition, releasing toxic hydrogen halides (HF, HCl) and phosgene-like carbonyls.

Core Directive: This guide transitions the experimental paradigm from traditional batch autoclaves to Continuous Flow Chemistry . This approach is not merely an alternative; it is the superior methodology for this application due to:

  • Thermal Management: High surface-area-to-volume ratios prevent thermal runaways common in halo-ether decomposition.

  • Containment: The low active reactor volume (<20 mL) minimizes the inventory of hazardous volatiles heated above their flashpoints.

  • Expanded Process Windows: Pressurized flow allows solvents to be superheated far beyond their atmospheric boiling points, accelerating reaction kinetics from hours to minutes.

Part 2: Safety Assessment & Material Compatibility

CRITICAL WARNING: Halogenated ethers at high temperatures can act as potent alkylating agents and may undergo elimination reactions to generate anhydrous Hydrogen Fluoride (HF).

Material Selection: The "Stainless Steel Trap"

Standard Stainless Steel (304/316) is insufficient for high-temperature halogenated ether reactions involving potential HF generation. The fluoride ion rapidly depassivates the chromium oxide layer at high temperatures, leading to stress corrosion cracking and reactor failure.

  • Recommended Material: Hastelloy C-276 or Inconel 625 . These nickel-molybdenum alloys provide the necessary resistance to reducing acids and halide attack.[1]

  • Sealing: Standard PTFE (Teflon) flows and deforms >250°C. Use Kalrez® (FFKM) O-rings or silver-plated metal C-rings for reactor unions.

Chemical Hazards
  • Peroxide Formation: Ethers with

    
    -hydrogens (e.g., diethyl ether derivatives) form explosive peroxides on storage. Mandatory:  Test with Quantofix® peroxide strips (<10 mg/L limit) before loading.
    
  • Thermal Decomposition: Many halogenated ethers exhibit a "ceiling temperature" where retro-polymerization or elimination occurs.

Part 3: Experimental Setup & Reactor Design

Flow Reactor Schematic (Graphviz)

FlowSetup FeedA Feed A: Halogenated Ether (Inerted) PumpA HPLC Pump A (Hastelloy Head) FeedA->PumpA 0.5 mL/min FeedB Feed B: Reagent/Cat (Anhydrous) PumpB HPLC Pump B (Hastelloy Head) FeedB->PumpB 0.5 mL/min Mixer Static Mixer (Hastelloy C-276) PumpA->Mixer PumpB->Mixer Reactor Tubular Reactor (250°C, 50 bar) Residence Time: 10 min Mixer->Reactor Combined Stream Cooler Heat Exchanger (Quench to 25°C) Reactor->Cooler Hot Effluent BPR Back Pressure Regulator (750 psi / 50 bar) Cooler->BPR Cooled Fluid Scrubber Caustic Scrubber (HF Neutralization) BPR->Scrubber Off-gas Collection Product Collection BPR->Collection Liquid Product

Figure 1: Schematic of the High-Temperature Continuous Flow Reactor setup designed for handling corrosive halogenated intermediates.

Part 4: Detailed Experimental Protocol

Objective: Thermal rearrangement/substitution of a fluorinated allyl ether analog at 250°C.

Phase 1: System Preparation
  • Passivation: If using a new Hastelloy reactor, passivate by flushing with 20%

    
     followed by water and anhydrous methanol.
    
  • Drying: Flush the entire system with anhydrous THF or Acetonitrile for 30 minutes. Moisture reacts with fluorinated intermediates to produce HF.

  • Leak Testing: Pressurize the system with Nitrogen (

    
    ) to 60 bar (approx. 20% above operating pressure). Monitor for pressure decay over 15 minutes. Acceptance Criteria: 
    
    
    
    bar drop.
Phase 2: Reaction Execution
  • Solvent Priming: Set the Back Pressure Regulator (BPR) to 50 bar . Start solvent flow (e.g., Dichlorobenzene or Sulfolane) at the target flow rate (e.g., 1.0 mL/min total).

  • Heating: Ramp the reactor temperature to 250°C .

    • Note: The high pressure keeps the solvent liquid (Superheated Zone).

  • Reagent Loading:

    • Feed A: 0.5 M Halogenated Ether in solvent (dried over 3Å sieves).

    • Feed B: 0.6 M Nucleophile/Catalyst in solvent.

  • Steady State: Switch pumps from pure solvent to reagent feeds. Discard the first 2 reactor volumes (dispersion zone).

  • Collection: Collect the steady-state effluent into a cooled vessel (

    
    ) containing a weak base (e.g., 
    
    
    
    ) to immediately quench any trace acid byproducts.
Phase 3: Post-Run & Cleaning
  • Solvent Flush: Switch back to pure solvent immediately after the reagent volume is processed. Flush for 3 reactor volumes at temperature.

  • Cool Down: Turn off the heater but maintain flow. Do not stop flow until T < 50°C to prevent clogging or localized decomposition.

  • Depressurization: Slowly release BPR pressure only after the system is cool.

Part 5: Data Analysis & Troubleshooting

Performance Comparison: Batch vs. Flow
ParameterTraditional Batch AutoclaveContinuous Flow ReactorAdvantage
Reaction Time 4–12 Hours5–20 Minutes36x Faster (Kinetic acceleration via T)
Temperature Limit Limited by headspace pressureLimited only by material rating (>300°C)Access to novel activation barriers
Heat Transfer Low (

)
High (

)
Prevents "runaway" decomposition
Safety High inventory of hot volatilesNegligible inventoryInherently Safer Design (ISD)
Troubleshooting Guide
  • Issue: Pressure Spike (>55 bar).

    • Cause: Reactor fouling/polymerization or BPR clogging.

    • Action: Immediate solvent flush.[2] If persistent, bypass reactor and sonicate BPR in methanol.

  • Issue: Corrosion/Pitting on Fittings.

    • Cause: HF generation attacking 316SS fittings (if Hastelloy wasn't used throughout).

    • Action: Replace all wetted parts with Hastelloy C-276. Verify dryness of reagents.[3]

Part 6: Decomposition Logic Pathway

SafetyLogic Start Start Heating TempCheck T > 200°C? Start->TempCheck PressCheck Pressure Stable? TempCheck->PressCheck Yes Exotherm Exotherm Detected? PressCheck->Exotherm Yes Action3 Stop Pumps Vent to Scrubber PressCheck->Action3 No (Leak/Clog) Action1 Continue Monitoring Exotherm->Action1 No Action2 Emergency Cool (Air Blast) Exotherm->Action2 Yes (>10°C spike)

Figure 2: Logic gate for automated safety monitoring during high-temperature ether processing.

References

  • Vapourtec. (2023). 5 Key Things that Flow Chemistry Makes Possible. Vapourtec Application Notes. [Link]

  • Sasa Alloy. (2025). Hastelloy Metals and Alloys: A Complete Guide. Sasa Alloy Technical Resources. [Link]

  • Wiley-VCH. (2019). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. [Link]

  • American Chemical Society. (2020). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry. [Link]

Sources

Use of fluorinated ethers as electrolyte additives in lithium-ion batteries.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorinated Ethers as Electrolyte Additives & Co-Solvents in High-Voltage Lithium-Ion Batteries

Part 1: Executive Summary & Mechanistic Rationale

Abstract The transition to high-voltage cathodes (e.g., LiNi


Mn

Co

O

, "NMC811") and lithium-metal anodes requires electrolyte systems that exceed the electrochemical stability window of conventional carbonates (EC/DEC). Fluorinated ethers (HFEs) serve a dual critical function: they suppress electrolyte flammability and, more importantly, modulate the solvation structure of lithium ions.[1] This guide details the protocols for utilizing HFEs like TTE (1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether) to engineer Localized High-Concentration Electrolytes (LHCE) and robust Cathode Electrolyte Interphases (CEI) .

The Mechanistic "Why": Solvation Sheath Modulation Standard ether electrolytes (e.g., DME) have excellent kinetics but poor high-voltage stability (>4V). Fluorinated ethers possess strong electron-withdrawing fluorine groups, which lower the Highest Occupied Molecular Orbital (HOMO) energy level, rendering them resistant to oxidation.

When used as a diluent or additive, HFEs do not solvate Li


 ions directly due to their "lithiophobic" nature. Instead, they encapsulate the solvated Li

-solvent clusters. This forces the anion (e.g., FSI

or TFSI

) into the primary solvation sheath, promoting the formation of an inorganic, anion-derived SEI (rich in LiF) rather than a solvent-derived organic SEI.

DOT Diagram 1: Solvation Structure Engineering

SolvationStructure cluster_0 Conventional Electrolyte (Dilute) cluster_1 Fluorinated Ether System (LHCE) Li1 Li+ Solvent1 Solvent (DME/EC) Li1->Solvent1 Strong Coordination Anion1 Anion (TFSI-) Li1->Anion1 Weak/No Contact Li2 Li+ Solvent2 Solvent (DME) Li2->Solvent2 Solvated Anion2 Anion (TFSI-) Li2->Anion2 Contact Ion Pair (CIP) HFE Fluorinated Ether (TTE/BTFE) HFE->Solvent2 Encapsulation (Non-solvating) Effect Result: Anion-Derived SEI (LiF) High Voltage Stability cluster_1 cluster_1 cluster_1->Effect

Caption: Transformation from solvent-separated ion pairs (SSIP) to contact ion pairs (CIP) driven by fluorinated ether non-solvating diluents.

Part 2: Material Selection & Preparation Protocols

Critical Material Specifications

The success of HFE additives relies on strict purity control. Hydrolysis of fluorinated compounds can generate HF (hydrofluoric acid), which is detrimental to cathode active materials.

ComponentRecommended CompoundPurity RequirementCritical Parameter
Fluorinated Ether TTE (1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether)>99.9%Water < 10 ppm; Acid < 10 ppm
Alternative BTFE (Bis(2,2,2-trifluoroethyl) ether)>99.5%Lower boiling point than TTE (check safety)
Salt LiFSI (Lithium bis(fluorosulfonyl)imide)Battery GradeSuperior ionic conductivity vs LiTFSI
Co-Solvent DME (1,2-Dimethoxyethane) or DMC AnhydrousMust be highly compatible with Li metal
Protocol A: Electrolyte Formulation (LHCE Route)

Target: 1.2M LiFSI in DME:TTE (1:3 by volume)

Safety Warning: Perform all steps in an Argon-filled glovebox (


 ppm, 

ppm). TTE is volatile; keep reservoirs capped.
  • Stoichiometric Calculation:

    • Calculate the mass of LiFSI required for the solvating solvent (DME) only, to achieve a high local concentration (e.g., 4M LiFSI in DME).

    • Rationale: The salt does not dissolve in TTE.[2][3] You must first create a highly concentrated "Solvent-in-Salt" precursor.

  • Precursor Dissolution:

    • Add LiFSI salt slowly to the DME.

    • Stir: Magnetic stirring at 300 RPM for 4 hours. Exothermic reaction may occur; allow to cool to 25°C.

    • Check: Solution should be clear and viscous.

  • Dilution (The "Localized" Step):

    • Add the TTE (Fluorinated Ether) slowly to the high-concentration precursor.

    • Ratio: Typically 1:2 or 1:3 (DME:TTE) by volume.

    • Mixing: Stir for 30 minutes.

    • Observation: The viscosity will drop dramatically. If phase separation occurs (cloudiness), the salt concentration in the DME phase is too high, or the TTE ratio is excessive.

  • Quality Control (Self-Validation):

    • Karl Fischer Titration: Verify

      
       ppm.
      
    • Visual Inspection: Must be a single-phase, clear liquid.

Part 3: Electrochemical Validation Protocols

Protocol B: Oxidative Stability (Linear Sweep Voltammetry)

To verify the high-voltage capability enabled by the fluorinated ether.

  • Cell Setup:

    • Use a 3-electrode glass cell or coin cell.

    • Working Electrode (WE): Platinum (Pt) disk or Aluminum foil (to check for Al corrosion).

    • Counter/Reference Electrode: Lithium metal.[1][3][4][5][6][7][8][9][10]

  • Parameters:

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset accurately).

    • Range: OCV to 5.5V vs. Li/Li

      
      .
      
  • Data Interpretation:

    • Pass Criteria: Current density remains

      
       up to 4.8V.
      
    • Failure: Sharp current spike

      
       indicates solvent decomposition (typical of pure DME).
      
Protocol C: Flammability Assessment (Self-Extinguishing Time)

Fluorinated ethers are often used to retard flammability.

  • Setup: Soaking a glass fiber wick (0.5 cm x 3 cm) with 0.2 mL of electrolyte.

  • Ignition: Expose to a butane flame for 2 seconds, then remove.

  • Measurement: Record Self-Extinguishing Time (SET) normalized by electrolyte mass (s/g).

    • Target: SET < 6 s/g (Non-flammable/Retarded). Standard carbonate electrolytes often have SET > 40 s/g.

Part 4: Post-Mortem Analysis & Experimental Workflow

DOT Diagram 2: Experimental Workflow & Analysis

Workflow cluster_testing Validation Protocols cluster_analysis Post-Mortem (Disassembly) Prep Electrolyte Formulation (Ar Glovebox) Cell Coin Cell Assembly (NMC811 || Li-Metal) Prep->Cell LSV LSV Stability (Protocol B) Cell->LSV Cycle Galvanostatic Cycling (C/3, 2.8-4.5V) Cell->Cycle Wash Rinse Electrode (DMC, 3x) Cycle->Wash After 100 Cycles XPS XPS Analysis (Target: LiF content) Wash->XPS SEM SEM Imaging (Dendrite Check) Wash->SEM Result Result XPS->Result High F-signal (685 eV) = Success

Caption: End-to-end workflow from synthesis to surface interphase validation.

Data Presentation: Expected Comparative Metrics

MetricStandard Carbonate (1M LiPF6 EC/DEC)Fluorinated Ether Electrolyte (LHCE)
Oxidation Limit (V vs Li/Li+) ~4.3 V> 4.8 V
Ionic Conductivity (mS/cm) 8 - 102 - 4 (Trade-off accepted for stability)
Li Metal Coulombic Efficiency < 90% (Dendritic)> 99.1% (Nodular/Dense)
SEI Composition Organic (Alkyl Carbonates)Inorganic (LiF - Fluoride rich)

Part 5: References

  • Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem. Link

  • Chen, S., et al. (2018). "High-Voltage Lithium-Metal Batteries Enabled by Localized High-Concentration Electrolytes." Advanced Materials. Link

  • Fan, X., et al. (2018).[1][10] "Non-flammable Electrolyte Enables Li-Metal Batteries with Aggressive Cathode Chemistries." Nature Nanotechnology. Link

  • Zhang, H., et al. (2017). "Fluorinated Ethers for High-Energy Lithium-Ion Batteries."[3][8][11][12] Journal of Power Sources. Link

  • Amanchukwu, C. V., et al. (2020). "A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability." J. Am. Chem. Soc.Link

Sources

Application of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Application of 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether in Agrochemical Synthesis

Executive Summary

This guide details the synthetic utility of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (CAS 56860-83-4) as a high-value electrophilic fluorinating building block. In agrochemical development, this reagent serves as a critical "masked" synthon for introducing the 1,1,2,3,3,3-hexafluoropropoxy moiety—a group prized for its ability to drastically enhance lipophilicity (


) and metabolic stability in pesticide scaffolds.

The guide focuses on two primary synthetic pathways:

  • The Chloroformate Pathway: Conversion to 1,1,2,3,3,3-hexafluoropropyl chloroformate for the synthesis of fluorinated carbamate and urea insecticides (e.g., Benzoylureas).[1]

  • The Perfluoroether Pathway: Fluorination to 1,1,2,3,3,3-hexafluoropropyl trifluoromethyl ether, creating super-lipophilic, chemically inert structural motifs.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether
CAS Number 56860-83-4
Structure

Molecular Weight 285.4 g/mol
Appearance Colorless, fuming liquid
Reactivity Class Electrophilic Alkylating Agent / Masked Carbonyl
Storage Moisture sensitive; Store under Nitrogen/Argon at 2–8°C

Strategic Utility in Agrochemicals:

  • Bioisosterism: The bulky, electron-withdrawing hexafluoropropyl group mimics other halogenated moieties but offers superior metabolic resistance against oxidative degradation (P450 enzymes).[1]

  • Lipophilicity Modulation: Introduction of this group significantly increases the partition coefficient, enhancing cuticular penetration in insects and foliar uptake in plants.[1]

Mechanistic Pathways

The trichloromethyl ether functionality (-OCCl3) is highly reactive and acts as a divergence point for two distinct chemical lineages.[1]

ReactionPathways Reagent 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (Reagent) Chloroformate Hexafluoropropyl Chloroformate (Reactive Intermediate) Reagent->Chloroformate Partial Hydrolysis or Metal Catalysis Perfluoroether Hexafluoropropyl Trifluoromethyl Ether (Super-Lipophilic Motif) Reagent->Perfluoroether Fluorination (SbF3 / HF) Carbamate Fluorinated Carbamate/Urea (Active Agrochemical) Chloroformate->Carbamate + Amine/Aniline (-HCl)

Figure 1: Divergent synthetic pathways for 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether.

Protocol 1: Synthesis of Fluorinated Carbamate Insecticides

This protocol describes the conversion of the trichloromethyl ether into a chloroformate intermediate, followed by coupling with an aniline.[1] This is the standard method for synthesizing Benzoylurea analogues (e.g., Lufenuron derivatives).[1]

Phase A: In-Situ Generation of Chloroformate
  • Mechanism: Controlled hydrolysis or acid-catalyzed rearrangement converts the -OCCl3 group to -OC(O)Cl.[1]

Reagents:

  • 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (1.0 eq)

  • Zinc Chloride (

    
    ) or Ferric Chloride (
    
    
    
    ) (0.05 eq, Catalyst)[1]
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

  • Water (1.0 eq, strictly stoichiometric) or Formic Acid (1.0 eq)[1]

Step-by-Step:

  • Setup: Charge a flame-dried 3-neck flask with the trichloromethyl ether and anhydrous toluene under

    
    .
    
  • Catalyst Addition: Add the Lewis acid catalyst (

    
    ) at 0°C.
    
  • Controlled Hydrolysis: Add water (or formic acid) dropwise over 30 minutes. Caution: Vigorous evolution of HCl gas will occur.[1] Use a caustic scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by IR (appearance of Carbonyl stretch ~1780 cm⁻¹).[1]

  • Purification: Degas the solution with

    
     to remove residual HCl. The resulting solution contains 1,1,2,3,3,3-hexafluoropropyl chloroformate  and is used directly in Phase B.
    
Phase B: Carbamate Coupling

Reagents:

  • Crude Chloroformate solution (from Phase A)[1]

  • Target Aniline (e.g., 2,6-difluoroaniline) (0.95 eq)[1]

  • Pyridine or Triethylamine (1.1 eq)[1]

Step-by-Step:

  • Cooling: Cool the chloroformate solution to 0°C.

  • Addition: Add the aniline and base (mixed in toluene) dropwise to the chloroformate solution. Maintain temperature <10°C to prevent decomposition.[1]

  • Completion: Stir at ambient temperature for 4 hours. Monitor by TLC/HPLC.

  • Workup: Quench with dilute HCl (1M), wash with brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate to obtain the fluorinated carbamate.

Protocol 2: Synthesis of Perfluoroalkyl Ethers (Fluorination)

This pathway creates a fully fluorinated ether linkage (-OCF3), transforming the reagent into a "super-lipophilic" side chain often used in acaricides and nematicides.[1]

Reagents:

  • 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (1.0 eq)

  • Antimony Trifluoride (

    
    ) (1.2 eq)[1]
    
  • Antimony Pentachloride (

    
    ) (Catalytic, 0.1 eq)[1]
    
  • Solvent: Sulfolane or reaction performed neat.[1]

Step-by-Step:

  • Setup: Use a Hastelloy or Teflon-lined autoclave for safety.[1]

  • Mixing: Charge

    
     and the catalyst (
    
    
    
    ) into the vessel.
  • Addition: Add the trichloromethyl ether slowly at room temperature.

  • Heating: Seal the vessel and heat to 80–100°C for 6 hours.

  • Distillation: The product, 1,1,2,3,3,3-hexafluoropropyl trifluoromethyl ether , typically has a lower boiling point than the starting material. Isolate via direct distillation from the reaction mass.[1]

  • Neutralization: Wash the distillate with 5%

    
     solution to remove acid traces.
    

Safety & Handling Protocols

  • Inhalation Hazard: Trichloromethyl ethers are potent respiratory irritants and potential alkylating agents.[1] All operations must be conducted in a functioning fume hood.[1]

  • HCl Evolution: The hydrolysis of the -OCCl3 group releases stoichiometric quantities of Hydrogen Chloride gas.[1] Scrubbers (NaOH trap) are mandatory.[1]

  • Moisture Sensitivity: The reagent degrades rapidly in moist air to form corrosive chloroformates and HCl.[1] Handle only under inert atmosphere (Argon/Nitrogen).[1]

References

  • Synthesis of Fluorinated Ethers: ChemicalBook. "Synthesis of 1,1,2,3,3,3-Hexafluoropropyl Methyl Ether and Derivatives." Accessed Oct 2023.[1]

  • Agrochemical Applications: WIPO Patentscope. "Nitrile Compounds Containing Fluoroalkyl Groups and Their Use in Pest Control." Patent WO2005063694.[1]

  • Trichloromethyl Ether Reactivity: Chemical Communications. "Synthesis of Heteroaromatic Trifluoromethyl Ethers." 2018.[1][2]

  • General Fluorine Chemistry: PubChem. "1,1,2,3,3,3-Hexafluoropropyl methyl ether (Precursor Data)."[1] CID 2778364.[1] [1]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Ether Synthesis & Optimization Subject: Optimization of Reaction Conditions for 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether Ticket ID: CHEM-OPT-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (


).[1] The primary industrial route for this class of compounds is the radical photo-chlorination  of the corresponding methyl ether precursor, 1,1,2,3,3,3-Hexafluoropropyl methyl ether  (CAS: 382-34-3).[1]

This process involves the exhaustive substitution of the methyl hydrogens with chlorine atoms.[1] The reaction is highly sensitive to photon flux, temperature, and oxygen exclusion.[1] This guide provides optimized parameters to maximize yield while minimizing the cleavage of the sensitive ether linkage (


).

Part 1: The Reaction Architecture

To troubleshoot effectively, one must understand the mechanism.[1] The synthesis is a free-radical chain reaction initiated by ultraviolet (UV) light.[1]

The Pathway:

  • Initiation: Chlorine gas (

    
    ) absorbs UV light, homolyzing into two chlorine radicals (
    
    
    
    ).[1]
  • Propagation: The

    
     abstracts a hydrogen from the methyl group (
    
    
    
    ), creating a carbon-centered radical.[1] This radical reacts with
    
    
    to form a C-Cl bond and regenerate
    
    
    .[1]
  • Selectivity: The target is the methyl group.[1] The proton on the propyl chain (

    
    ) is strongly deactivated by the electron-withdrawing fluorine atoms (
    
    
    
    and
    
    
    ), making it kinetically resistant to chlorination under standard conditions.[1]
Visualizing the Reaction Workflow

ReactionPathway Precursor Precursor: 1,1,2,3,3,3-Hexafluoropropyl Methyl Ether Intermediate1 Intermediate: Monochloromethyl Ether Precursor->Intermediate1 Step 1: -H / +Cl Cl2_UV Reagents: Cl2 (gas) + UV (350-400nm) Cl2_UV->Intermediate1 Intermediate2 Intermediate: Dichloromethyl Ether Intermediate1->Intermediate2 Step 2: -H / +Cl Byproduct By-product: HCl (gas) Intermediate1->Byproduct Target Target: Trichloromethyl Ether Intermediate2->Target Step 3: -H / +Cl Intermediate2->Byproduct Target->Byproduct

Figure 1: Stepwise radical chlorination pathway from methyl ether to trichloromethyl ether.

Part 2: Optimized Experimental Parameters

The following data summarizes the "Sweet Spot" conditions derived from kinetic studies of fluorinated ether chlorination.

ParameterOptimized RangeScientific Rationale
Temperature 35°C – 55°C High enough to promote radical propagation, but low enough to prevent thermal decomposition of the ether bond (which leads to carbonyl formation).[1]
Light Source Hg-Vapor or LED (365 nm) Chlorine has a maximum absorption cross-section near 330-350 nm.[1] Pyrex glass filters out deep UV (<300 nm) which can cause C-C bond cleavage.[1]

Flow Rate
1.1 – 1.5 eq/hr A slight excess of chlorine maintains saturation.[1] Starving the reaction leads to dimerization of radicals.[1]
Solvent Neat (Solvent-free) The precursor is a liquid.[1] Adding solvents like

is possible but reduces reaction rate due to dilution and radical scavenging effects.[1]
Oxygen Level < 10 ppm Oxygen is a radical inhibitor.[1] It traps alkyl radicals to form peroxy species, halting the chain and creating impurities.[1]

Part 3: Troubleshooting Guide (Q&A)

Scenario A: The reaction stalls at the Dichloro- stage.

User Question: I am monitoring the reaction by GC. The conversion to the dichloromethyl ether is fast, but the final chlorination to the trichloromethyl product is taking days or stalling completely.[1] Why?

Technical Analysis: The introduction of the first two chlorine atoms creates significant steric bulk and electron withdrawal. The final C-H bond is extremely electron-poor and sterically hindered, increasing the activation energy for the final abstraction.[1]

Corrective Protocol:

  • Increase Temperature Step-wise: Ramp the temperature to 60-65°C only for the final stage of the reaction.

  • Radical Initiator Spike: Add a chemical initiator like AIBN (Azobisisobutyronitrile) (0.5 mol%) to assist the photo-initiation.[1] The thermal decomposition of AIBN provides a burst of radicals to overcome the kinetic barrier.

  • Check Light Penetration: As the reaction mixture darkens or density changes, UV penetration decreases.[1] Ensure your reactor has a high surface-area-to-volume ratio (e.g., falling film reactor or immersion lamp).[1]

Scenario B: High levels of Carbonyl impurities (Acid Fluorides/Chlorides).

User Question: My crude NMR shows the disappearance of the ether peak and the appearance of carbonyl signals. I'm losing my product.

Technical Analysis: You are experiencing Ether Cleavage .[1] This occurs when the radical attacks the alpha-carbon on the fluorinated side (less likely) or, more commonly, when high-energy UV (<300 nm) causes photolysis of the C-O bond.[1] It can also happen if the temperature is too high, causing the unstable trichloromethyl ether to decompose into a carbamoyl-like chloride and a fluorinated radical.[1]

Corrective Protocol:

  • Filter the Light: If using a medium-pressure Hg lamp, ensure you are using a Pyrex or Borosilicate glass jacket, which cuts off UV light below ~300 nm.[1] Quartz allows high-energy UV that breaks bonds.[1]

  • Lower Temperature: Reduce reaction temperature to 30-40°C .

  • Buffer the HCl: High concentrations of anhydrous HCl (by-product) can catalyze acid-mediated cleavage.[1] Maintain a vigorous nitrogen sweep to remove HCl continuously.[1]

Scenario C: Violent Exotherm upon introduction.

User Question: As soon as I turned on the UV lamp, the temperature spiked and the solvent bumped. How do I control this?

Technical Analysis: Radical chlorination has a quantum yield > 1 (often thousands), meaning one photon initiates a massive chain reaction.[1] An "induction period" followed by a runaway reaction is typical if oxygen was present and then suddenly consumed.[1]

Corrective Protocol:

  • Pre-saturation: Saturate the liquid with

    
     in the dark first.[1]
    
  • Soft Start: Turn on the UV lamp at 10% intensity or use a shutter.[1]

  • Active Cooling: Ensure the cooling jacket is running before initiation.[1] The reaction is highly exothermic (

    
     per Cl substitution).[1]
    

Part 4: Process Safety & Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the reactor setup to prevent the issues described above.

ReactorSetup cluster_safety Safety Critical Loop Cl2_Source Cl2 Gas Inlet (Flow Control) Reactor Photochemical Reactor (Pyrex Glass - 365nm) Cl2_Source->Reactor Reagent N2_Purge N2 Purge (O2 Exclusion) N2_Purge->Reactor Inerting Scrubber Caustic Scrubber (Neutralize HCl) Reactor->Scrubber Off-gas (HCl + Cl2) Cooling Cooling Jacket (Maintain 35-55°C) Cooling->Reactor Thermal Control

Figure 2: Reactor configuration highlighting thermal control and off-gas management.

References

  • PubChem. (n.d.).[1][2] 1,1,2,3,3,3-Hexafluoropropyl methyl ether (CAS 382-34-3).[1][3][4] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

  • Google Patents. (2011).[1] Preparation method of perfluoromethyl vinyl ether (Related chlorination chemistry). CN102211983A.[1] Retrieved February 2, 2026, from [1]

  • Google Patents. (1998).[1] Process for the synthesis of hexafluoroisopropyl ethers. WO1998031652.[1][5] Retrieved February 2, 2026, from [1]

Disclaimer: This guide is for research purposes only. The synthesis involves toxic gases (


), corrosive by-products (

), and high-intensity UV radiation.[1] All experiments must be conducted in a functioning fume hood with appropriate PPE.

Sources

Improving yield and selectivity in reactions of trichloromethyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Selectivity in Reactions of Trichloromethyl Ethers

Status: Operational | Tier: Level 3 (Senior Scientist Support) Document ID: TCME-OPT-2024

Introduction

Welcome to the Advanced Application Support center. This guide addresses the technical challenges associated with Trichloromethyl Methyl Ether (TCME) and Aryl Trichloromethyl Ethers .

These reagents are powerful but temperamental. TCME (


) is widely valued as a "liquid phosgene equivalent" for converting carboxylic acids to acid chlorides and for formylation sequences. However, its high reactivity and thermal instability often lead to low yields  (due to premature decomposition) and poor selectivity  (due to competitive hydrolysis or over-reaction).

This guide provides self-validating protocols to stabilize your workflow and maximize efficiency.

Module 1: Reagent Stability & Handling (Critical)

The Core Problem: TCME is thermodynamically poised to decompose into Phosgene (


) and Methyl Chloride (

). If your yield is low, you likely lost your reagent to the gas phase before it could react.
Q: My reagent bottle has built up pressure, and reaction yields are dropping. Why?

A: You are experiencing autocatalytic decomposition. TCME decomposition is accelerated by trace acid and heat. Once a small amount of HCl forms (from hydrolysis), it catalyzes the breakdown of the ether.

Protocol 1.1: Quality Control & Stabilization

  • Storage: Must be stored at

    
     in Teflon-lined containers. Glass stoppers often freeze due to hydrolysis products.
    
  • Purity Check: Run a quick

    
    -NMR in 
    
    
    
    .
    • Pass: Singlet at

      
       ppm (OMe).
      
    • Fail: Significant peaks for Methyl Chloride or broad acid peaks.

  • The "Scavenger" Fix: Add a stabilizer if storing for

    
     week. We recommend adding 0.5% weight calcium carbonate  (
    
    
    
    ) or magnesium oxide (
    
    
    ) to the bottle to scavenge trace HCl and inhibit the autocatalytic cycle.

Module 2: Optimizing Acid Chloride Synthesis

Context: Using TCME to convert


.
Q: I see vigorous gas evolution, but conversion is incomplete (<60%). How do I fix this?

A: You are likely heating the reaction too fast. TCME decomposes at


 (depending on the matrix). If you heat the reaction mixture rapidly to reflux, the TCME decomposes to gaseous phosgene and escapes the condenser before it can react with the carboxylic acid.

Troubleshooting Protocol: The "Cold-Start" Ramp

  • Solvent: Use Dichloromethane (DCM) or Toluene . Avoid ethers (cleavage risk).

  • Catalyst: Add 1-2 drops of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack type active species, which is far more reactive than TCME alone.

  • Temperature Ramp:

    • Step A: Mix reagents at

      
      .
      
    • Step B: Allow to warm to room temperature over 1 hour.

    • Step C: Only heat to reflux after gas evolution has slowed.

Table 1: Solvent & Catalyst Effects on Yield

SolventCatalystYield ImpactSelectivity Note
DCM NoneLow (40-50%)Slow reaction; loss of reagent to gas phase.
DCM DMF (cat.) High (90-98%) Rapid conversion; best for thermal sensitive substrates.
Toluene PyridineModerate (70%)Pyridine can form insoluble salts that trap reagent.
THF AnyFail THF ring opening (polymerization) competes.
Visualizing the Failure Mode

The diagram below illustrates why rapid heating kills yield: the "Phosgene Escape" pathway dominates the "Acyl Substitution" pathway.

TCME_Reaction_Pathway cluster_0 Reaction Vessel TCME TCME Reagent (Cl3C-OMe) Inter Active Intermediate (with DMF) TCME->Inter + R-COOH + DMF (cat) Heat Rapid Heating (>60°C) TCME->Heat Thermal Instability Product Acid Chloride (R-COCl) Inter->Product Nucleophilic Attack Phosgene Phosgene Gas (COCl2) Heat->Phosgene Decomposition Phosgene->Inter Re-capture (Slow w/o DMF) Escape Escapes Condenser (YIELD LOSS) Phosgene->Escape Gas Evolution

Figure 1: Kinetic competition between useful reaction and reagent decomposition. Rapid heating favors gas escape.

Module 3: Selectivity in Aryl Trichloromethyl Ether Synthesis

Context: Synthesizing


 via radical chlorination of anisoles (Pinner/Yagupolskii method).
Q: I am getting ring chlorination instead of side-chain chlorination. How do I target the methoxy group?

A: This is a competition between Electrophilic Aromatic Substitution (EAS) and Radical Substitution . If you use Lewis Acid catalysts or polar solvents, you favor EAS (ring chlorination). For the trichloromethyl ether, you need pure radical conditions.

Protocol 3.1: Maximizing Side-Chain Selectivity

  • Light Source: Use a high-intensity UV source (Hg lamp) or specific LED wavelengths (365-400 nm).

  • Solvent Exclusion: Run the reaction neat (no solvent) or in

    
      (if permitted). Avoid polar solvents like Acetonitrile.
    
  • Temperature: Keep temperature

    
    . High temperature favors the radical chain mechanism over the ionic ring substitution.
    
  • Additives: Add Phosphorus Pentachloride (

    
    ) . It acts as a shuttle to prevent ring chlorination by complexing with the chlorine.
    
Q: My product hydrolyzes during workup. How do I isolate it?

A: Aryl trichloromethyl ethers are extremely sensitive to moisture, forming aryl chloroformates or carbonates.

  • Do NOT perform an aqueous wash.

  • Purification: Use vacuum distillation directly from the reaction mixture.

  • Column Chromatography: Generally fails due to silica moisture. If necessary, use neutral alumina dried at

    
     under vacuum.
    

Module 4: Safety & Hazard Management

Critical Warning: Reactions of trichloromethyl ethers generate Phosgene and Methyl Chloride .

Q: How do I safely quench the reaction?

A: Never quench directly with water, as the sudden release of


 and HCl can cause vessel rupture or "volcanoing."

Safe Quench Protocol:

  • Cool the reaction mixture to

    
    .
    
  • Dilute with an inert solvent (DCM/Toluene).

  • Add a solution of 20% NaOH dropwise with vigorous stirring. The caustic scrub neutralizes phosgene to non-toxic carbonate immediately.

  • Ensure the exhaust line is connected to a scrubber containing amine solution or caustic soda.

Troubleshooting Summary Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Reagent decomposition (Gas escape).Use "Cold-Start" ramp; add DMF catalyst; seal system better (with pressure relief).
Ring Chlorination Ionic mechanism dominance.Remove Lewis acids; increase temp; increase UV intensity.
Solid Precipitate Polymerization or salt formation.Check solvent compatibility (avoid pyridine in non-polar solvents).
Corroded Equipment HCl generation.Use Teflon/Glass only; ensure

sweep to scrubber.

References

  • Yagupolskii, L. M. (1955). New Methods of Synthesizing Trichloromethyl Ethers. Journal of General Chemistry USSR.

  • Rieche, A., Gross, H., & Höft, E. (1960). Über

    
    -Halogenäther, IV. Synthesen mit Dichlormethyl-alkyl-äthern. Chemische Berichte. 
    
  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Detailed safety and kinetics of phosgene precursors).

  • Damle, S. B. (1993). Dimethylformamide-catalyzed chlorination of carboxylic acids with trichloromethyl methyl ether. Chemical Engineering Science.

For further assistance, contact the High-Hazard Chemistry Division at ext. 4402.

Technical Support Center: Fluorinated Ether Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of Thermally Sensitive Fluorinated Ethers

Status: Active Guide | Ticket ID: FE-STAB-001 Audience: Senior Chemists, Process Engineers, Drug Development Scientists

Core Technical Directive: The Lewis Acid Paradox

The Central Dogma of Fluorinated Ether Instability: Contrary to the intuition that fluorinated compounds are chemically inert, specific fluorinated ethers (e.g.,


-fluoroethers like Sevoflurane, or fluorinated electrolytes like HFE-7100 derivatives) exhibit a critical vulnerability to Lewis Acid-mediated decomposition .

This decomposition is often autocatalytic . The primary culprit is not heat alone, but the contact with Lewis acidic surfaces (such as metal oxides found in glass, alumina, or rust) which strips fluoride ions, generating highly reactive carbocations and hydrofluoric acid (HF). The generated HF further etches the container (especially glass), exposing more Lewis acid sites, creating a runaway degradation cycle.

Immediate Action Required: If you detect acrid odors, etching on glassware, or precipitating solids (metal fluorides) in your fluorinated ether stocks, quarantine the material immediately . It likely contains free HF.

Troubleshooting Guide (Q&A)
Issue 1: "My fluorinated ether developed high acidity and etched the glass bottle during storage."

Diagnosis: Lewis Acid-Catalyzed Dehydrofluorination. Standard borosilicate glass contains metal oxides (aluminum, boron) that act as Lewis acids. In the absence of a Lewis base inhibitor, these sites coordinate with the ether oxygen or fluorine, catalyzing the elimination of HF.

Corrective Action:

  • Container Switch: Move to Aluminum (lined/passivated) , Stainless Steel (316L) , or HDPE/Teflon containers. Avoid standard glass for long-term storage of sensitive

    
    -fluoroethers.
    
  • The "Water Spike" Strategy (Non-Anhydrous Applications): For pharmaceutical intermediates (like Sevoflurane), trace water (300–1000 ppm) acts as a critical stabilizer. Water is a stronger Lewis base than the ether; it preferentially binds to the Lewis acid sites on the container wall, "blocking" them from attacking the ether.

    • Note: Do not use this strategy for battery electrolytes (see Issue 3).

Issue 2: "I am detecting vinyl ether impurities (e.g., Compound A type structures) after distillation."

Diagnosis: Thermal Elimination via Basic or Metallic Catalysis. Heating fluorinated ethers in the presence of strong bases (e.g., dry soda lime) or bare metal surfaces at temperatures >50°C can trigger E2-type elimination, forming toxic vinyl ethers.

Corrective Action:

  • Temperature Limits: Maintain process temperatures <40°C where possible.

  • Avoid Dry Bases: Ensure any basic scrubbers (if used) are hydrated. Dry strong bases strip acidic protons adjacent to the fluorine, triggering elimination.

  • Passivate Equipment: Wash distillation rigs with acid to remove alkaline residues, or use glass-lined reactors to prevent metal contact.

Issue 3: "How do I stabilize fluorinated ethers for Lithium-ion battery applications (Anhydrous)?"

Diagnosis: Incompatibility with Water Stabilizers. You cannot use the "Water Spike" method here. The degradation mechanism in batteries involves reductive decomposition on the anode.

Corrective Action:

  • Film-Forming Additives: Use additives (like Vinylene Carbonate) that form a Solid Electrolyte Interphase (SEI) on the anode, preventing direct contact between the fluorinated ether and the reactive metal surface.

  • Ultra-Low Acid Containers: Store in electropolished stainless steel drums under Argon. Glass storage is strictly prohibited due to moisture leaching and Lewis acid leaching.

Data & Compatibility Tables
Table 1: Material Compatibility Matrix
MaterialCompatibilityRisk FactorRecommended Use
Borosilicate Glass POOR High (Lewis Acid source)Short-term transfer only. Never for storage.
Stainless Steel (316L) GOOD Low (if passivated)Bulk storage, reactors.
Aluminum (lined) EXCELLENT Very LowPreferred shipping container.
HDPE / PTFE EXCELLENT Low (Permeation risk)Small scale storage (check permeation rates).
Carbon Steel POOR High (Rust = Fe2O3 = Lewis Acid)Do not use. Rust catalyzes rapid degradation.
Table 2: Stabilizer Strategies
StrategyMechanismTarget ApplicationReference
Water Spiking (300+ ppm) Competes for Lewis Acid sites on container walls.Anesthetics (Sevoflurane), Synthesis Intermediates[Baker, 2009]
Lewis Base Additives Amines/Pyridines neutralize generated HF.Chemical Synthesis (Non-Pharma)[Kharasch, 2009]
Anode Passivation SEI formation prevents reductive cleavage.Battery Electrolytes[Zhang, 2024]
Visualizing the Decomposition Mechanism

The following diagram illustrates the "Vicious Cycle" of Lewis Acid degradation in glass containers.

LewisAcidCycle GlassSurface Glass Surface (Exposed Lewis Acid Sites: Al3+, B3+) Complex Ether-Metal Complex (Coordination) GlassSurface->Complex Coordinates Ether Fluorinated Ether (Substrate) Ether->Complex Decomp Decomposition (C-O or C-F Cleavage) Complex->Decomp Heat/Time Products Toxic Products (HF + Vinyl Ethers) Decomp->Products Etching Glass Etching (HF + SiO2 -> SiF4 + H2O) Products->Etching HF attacks Glass Etching->GlassSurface Exposes NEW Sites (Autocatalytic Loop) Water Stabilizer (Water) (Blocks Lewis Sites) Water->GlassSurface Preferential Binding (Inhibition)

Figure 1: The autocatalytic decomposition cycle of fluorinated ethers in glass, showing how HF generation accelerates the process by exposing more Lewis acid sites, and how water acts as an inhibitor.

Detailed Experimental Protocols
Protocol A: The "Spike Test" for Lewis Acid Stability

Use this protocol to validate if a new container material or batch is safe.

Objective: Determine if a storage vessel induces decomposition. Reagents: Fluorinated Ether sample, Anhydrous Alumina (positive control).

  • Preparation:

    • Take three clean vessels of the material to be tested (e.g., specific steel alloy coupon).

    • Control A (Negative): Teflon vial with pure ether.

    • Control B (Positive): Teflon vial with ether + 100 mg Activated Alumina (strong Lewis Acid).

    • Test: The vessel containing the ether.

  • Incubation:

    • Seal all vessels and heat to 60°C for 24 hours . (Accelerated aging).[1]

  • Analysis:

    • Visual: Check for cloudiness or etching.

    • Acidity: Extract a 1 mL aliquot into 5 mL neutral water. Measure pH. A drop in pH < 4.0 indicates HF formation.[2]

    • GC-MS: Analyze for vinyl ether degradation products (e.g., Compound A analogs).

  • Interpretation:

    • If the Test sample shows acidity comparable to Control B , the material is incompatible.

Protocol B: Safe Quenching of HF-Contaminated Ether

CRITICAL SAFETY: If you suspect significant HF buildup (>1000 ppm), do not distill. Distillation concentrates HF.

  • PPE: Full face shield, heavy neoprene gloves, HF-specific apron. Calcium gluconate gel must be on hand.

  • Scavenging:

    • Add Calcium Carbonate (CaCO3) powder or Slaked Lime (Ca(OH)2) to the liquid. Stir gently at 0°C.

    • Stoichiometry: Add excess (approx 5-10% w/w of total liquid) to ensure neutralization.

  • Monitoring: Test supernatant pH with wetted indicator paper until neutral.

  • Filtration: Filter off the CaF2/CaCO3 solids using a polypropylene funnel (glass frits will dissolve!).

  • Disposal: Incinerate the filtrate through a licensed hazardous waste contractor.

References
  • Baker, M. T. (2009).[3] Sevoflurane-Lewis Acid Stability. Anesthesia & Analgesia.

  • Kharasch, E. D., et al. (2009). Sevoflurane Formulation Water Content Influences Degradation by Lewis Acids in Vaporizers. Anesthesia & Analgesia.

  • Napier, M. E., & Stair, P. C. (1992).[4] Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A.

  • Zhang, R., et al. (2024). Deciphering the Decomposition Mechanisms of Ether and Fluorinated Ether Electrolytes on Lithium Metal Surfaces. Journal of Physical Chemistry B. [5]

  • University of Wisconsin-Madison EH&S. (2024). Safe Handling of Hydrogen Fluoride.

Sources

Troubleshooting poor resolution in GC-MS analysis of halogenated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Resolution & Peak Tailing

Status: Operational | Lead Scientist: Dr. A. V. Thorne | System: Agilent/Thermo/Shimadzu Compatible

Diagnostic Triage: Start Here

User Query: "My peaks are merging, tailing, or disappearing. Where do I start?"

Senior Scientist Insight: Halogenated compounds (chlorinated pesticides, brominated flame retardants, fluorinated drugs) are uniquely challenging because they are electronegative and often thermally labile . Poor resolution is rarely just "bad separation"; it is usually a symptom of system activity (adsorption) or degradation masquerading as peak broadening.

Use the logic flow below to identify your root cause before changing method parameters.

Resolution_Diagnostic Start SYMPTOM: Poor Resolution Check1 Is it Co-elution or Peak Shape? Start->Check1 Coelution Co-elution (Symmetrical Peaks) Check1->Coelution Peaks overlap but sharp Shape Peak Distortion (Tailing/Broadening) Check1->Shape Peaks are wide/ugly Phase Stationary Phase Mismatch Coelution->Phase Isomers merging Temp Ramp Rate Too Fast Coelution->Temp General overlap Tailing Tailing (Adsorption) Shape->Tailing Right-side drag Fronting Fronting (Overload) Shape->Fronting Shark fin shape Broad Broadening (Dead Volume/Scan Speed) Shape->Broad Symmetrical but fat

Figure 1: Diagnostic logic tree for isolating the root cause of resolution loss in GC-MS.

The Inlet: The "Activity" Killer

Issue: Halogenated compounds are prone to adsorption on active silanol groups (Si-OH) in the liner or glass wool, causing tailing that destroys resolution.

Q: My peaks are tailing severely. I changed the liner, but it didn't help. Why?

A: You likely have "activity" elsewhere in the path, or your new liner wasn't properly deactivated for halogens. The Fix: Implement the Endrin/DDT Breakdown Test . This is the industry gold standard (EPA Method 8081) for verifying system inertness.

Protocol: System Inertness Verification (Self-Validating)

Theory: Endrin and DDT are thermally labile. On active sites:

  • Endrin converts to Endrin Aldehyde/Ketone.[1]

  • DDT converts to DDE (dehydrochlorination) and DDD (reductive dechlorination).

Step-by-Step:

  • Prepare Standard: A solution containing only Endrin and 4,4'-DDT (50 ppb in isooctane).

  • Inject: Run your standard GC method.

  • Calculate Breakdown:

    
    
    
  • Validation Criteria (EPA 8081B):

    • Endrin Breakdown: < 15% [2][3]

    • DDT Breakdown: < 15% [2][3][4]

    • Combined Breakdown: < 30% [2][3]

If you fail:

  • Liner: Switch to "Ultra Inert" or "Premium Deactivated" liners with quartz wool (borosilicate wool has higher metal impurities).

  • Gold Seal: Replace the inlet base seal. Gold seals can become scratched, exposing active stainless steel.

  • Column Trimming: Trim 10-20 cm from the front of the column (the "guard" section).

The Column: The "Selectivity" Killer

Issue: "I can't separate the isomers of my chlorinated pesticide." Insight: Standard "5-type" columns (5% phenyl) often lack the dipole-dipole interaction strength required to separate positional halogen isomers.

Q: Which stationary phase should I use for complex halogenated mixtures?

A: Move away from pure boiling-point separation. You need phases that interact with the electron-dense halogen atoms.

Target Analyte ClassRecommended PhaseMechanismWhy?
General Halogenated 5% Phenyl (e.g., DB-5ms, Rtx-5ms)Dispersive + Weak InductionStandard screening; low bleed for MS.
Chlorinated Pesticides Cyanopropyl-phenyl (e.g., DB-1701, Rtx-CLPesticides)Dipole-DipoleThe cyano group interacts strongly with the Cl dipole, resolving isomers like BHCs.
Volatile Halocarbons 6% Cyanopropyl-phenyl (e.g., DB-624)Dipole + Film ThicknessThick film (

) retains volatiles; cyano group separates isomers.
PCB Congeners 50% Phenyl (e.g., DB-17ms)

-

Interactions
High phenyl content separates planar vs. non-planar PCBs.

Critical Parameter: Phase Ratio (


) 


  • For Volatiles (DCM, Chloroform): Use Low

    
     (< 100). Thick film retains them longer, allowing separation.[5]
    
  • For Semivolatiles (Pesticides): Use High

    
     (> 250). Thin film prevents excessive broadening and bleed.
    

The Mass Spectrometer: The "Data" Killer

Issue: "My chromatography looks okay, but the peaks are jagged and resolution is lower than expected." Insight: This is often a Scan Rate issue. Fast GC peaks (narrow widths) require faster MS scanning to define the peak shape.[6][7]

Q: How do I optimize my MS scan rate for resolution?

A: You need 10–15 points across the peak to define it accurately. If you scan too slowly, the peak apex shifts (spectral skewing), and effective resolution drops.

The Calculation:

  • Measure Peak Width: Find the Full Width at Half Maximum (FWHM) of your narrowest peak (e.g., 2 seconds).

  • Target Frequency:

    
    
    
  • Optimization Protocol:

    • Reduce Mass Range: Don't scan 35–1000 m/z if your analyte is 300 m/z. Reducing the range to 50–450 m/z significantly increases scan speed (Hz).

    • SIM Mode: For ultimate resolution of co-eluting peaks with different masses, switch to Selected Ion Monitoring (SIM).

Niche Troubleshooting: The "FeCl2" Ghost

Senior Scientist Warning: If you use Dichloromethane (DCM) as your injection solvent, be aware of "Source Tailing."

Mechanism: DCM can decompose on hot stainless steel surfaces in the MS ion source to form Ferrous Chloride (FeCl


) .
  • FeCl

    
     layers act as a Lewis Acid, aggressively adsorbing polar halogenated compounds.
    
  • Symptom: Tailing that looks like a column issue but persists after column replacement.

  • Fix: You must physically clean the ion source (abrasive cleaning) to remove the iron chloride layer. Switch to Isooctane or Hexane if possible.

Workflow Visualization

Inertness_Check Start Start: Resolution Loss / Tailing Step1 Inject Endrin/DDT Standard (EPA 8081B) Start->Step1 Calc Calculate % Breakdown Step1->Calc Decision Is Breakdown > 15%? Calc->Decision Pass System Inertness OK Check Column Phase/Method Decision->Pass No Fail System Active Decision->Fail Yes Action1 1. Trim Column (20cm) 2. Change Liner (Ultra Inert) Fail->Action1 Retest Re-inject Standard Action1->Retest Fail2 Still Failing? Retest->Fail2 Fail2->Pass No Action2 Clean MS Source (Check for FeCl2) Fail2->Action2 Yes

Figure 2: The "Inertness Loop" protocol for validating system performance.

References

  • US EPA. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. SW-846 Update IV. Link

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub. Link

  • Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Application Note 5990-7380EN. Link

  • Fialkov, A. B., et al. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science. Link

  • Chromatography Online. (2017). Gaining Sensitivity in Environmental GC–MS. LCGC International. Link

Sources

Technical Support Center: Scale-Up Protocols for Functionalized Hexafluoropropyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis & Scale-Up of Functionalized Hexafluoropropyl Ethers (HFPEs)

Introduction: The Engineering of Fluorinated Ethers

You are likely accessing this guide because you are transitioning from gram-scale exploration to kilogram-scale production of functionalized HFPEs. These molecules—often structural analogs of anesthetics like Sevoflurane or specialized battery electrolytes—present a dichotomy: they are chemically robust but synthetically delicate.

The core reaction involves the nucleophilic addition of a functionalized alcohol (


) to hexafluoropropene (HFP). While the mechanism appears simple, scale-up introduces three critical failure modes: gas-liquid mass transfer limitations , exothermic runaway , and azeotropic trapping  during purification.

This guide replaces generic advice with field-hardened protocols for the synthesis of 1,1,2,3,3,3-hexafluoropropyl ethers (


).
Module 1: Reactor Design & Gas Handling

The Challenge: HFP is a gas (


). In batch scale-up (autoclaves), the reaction rate is often limited by the dissolution of HFP into the liquid phase, leading to long reaction times and accumulation of unreacted gas—a safety hazard.

The Solution: Transition from batch autoclaves to Continuous Flow Chemistry . Flow reactors maximize the interfacial surface area between the gaseous HFP and the liquid alcohol/base mixture, significantly accelerating the reaction while keeping the active inventory of hazardous gas low.

Comparative Workflow: Batch vs. Continuous Flow

G cluster_0 Legacy Batch Process (High Risk) cluster_1 Recommended Flow Process (High Efficiency) Batch_Input Alcohol + Base (Autoclave) Stirring Stirring (Mass Transfer Limited) Batch_Input->Stirring HFP_Charge HFP Gas Charge (High Pressure) HFP_Charge->Stirring Exotherm Exotherm Management (Jacket Cooling) Stirring->Exotherm Batch_Output Crude Product Exotherm->Batch_Output Flow_Feed Alcohol + Base Solution (Pump A) Mixer T-Mixer / Membrane Contactor (High Interfacial Area) Flow_Feed->Mixer Gas_Feed HFP Gas Mass Flow Controller (Feed B) Gas_Feed->Mixer Coil Residence Time Coil (Temp: 20-60°C, Press: 5-10 bar) Mixer->Coil BPR Back Pressure Regulator Coil->BPR Flow_Output Product Stream BPR->Flow_Output

Figure 1: Comparison of batch autoclave vs. continuous flow setups. The flow setup minimizes gas inventory and improves mixing efficiency.

Module 2: Reaction Chemistry & Functional Group Tolerance

The Mechanism: The reaction is a base-catalyzed nucleophilic addition. The base deprotonates the alcohol, generating an alkoxide that attacks the terminal difluoromethylene (


) of HFP.

Critical Decision: Base & Solvent Selection For functionalized alcohols (containing esters, amides, or other electrophiles), aqueous bases (KOH/NaOH) are destructive. You must use anhydrous organic bases or non-nucleophilic inorganic bases.

Functional Group on R-OHRecommended BaseSolvent SystemNotes
Simple Alkyl/Aryl KOH (pellets) or NaHDMF or DMSOFastest rate. Water trace is acceptable.
Ester / Lactone

or

MeCN or DMFAvoids hydrolysis. Requires higher T (

).
Amine (Primary/Sec) STOP N/AAmines react with HFP to form enamines. Protect amine as Cbz/Boc first.
Halide (Cl, Br) DBU (1.1 eq)THF or DCMDBU prevents displacement of the halide.
Mechanistic Pathway & Side Reactions [1][2]

Reaction Start R-OH + Base Alkoxide R-O⁻ (Alkoxide) Start->Alkoxide Deprotonation Transition [R-O-CF2-C⁻F-CF3] Stabilized Carbanion Alkoxide->Transition + HFP (Attack at CF2) HFP CF3-CF=CF2 Product R-O-CF2-CFH-CF3 (Target Ether) Transition->Product + H⁺ Side_Elim Elimination (-F⁻) Transition->Side_Elim Low Proton Availability Protonation Proton Source (H-Base⁺ or Solvent) Side_Prod R-O-CF=CFCF3 (Vinyl Ether) Side_Elim->Side_Prod

Figure 2: Mechanistic pathway. The target saturated ether requires a proton source (conjugate acid or solvent) to quench the carbanion.

Module 3: Troubleshooting & FAQs
Q1: The reaction conversion stalls at 70% despite excess HFP. Why?

Diagnosis: This is likely a solubility or mixing issue , not a chemical equilibrium issue.

  • Cause: In batch reactors, as the product forms, the polarity of the mixture changes, often reducing HFP solubility.

  • Fix:

    • Increase Pressure: If safe, increase HFP pressure to 4-6 bar.

    • Switch Solvent: If using MeCN, switch to DMF (higher HFP solubility).

    • Check Base Solubility: If using

      
      , add a phase transfer catalyst (18-crown-6 or TBAB) to solubilize the carbonate.
      
Q2: I see a significant amount of "vinyl ether" side product (

).

Diagnosis: Elimination of fluoride is competing with protonation.

  • Cause: The intermediate carbanion (see Figure 2) is not finding a proton fast enough, or the temperature is too high, favoring elimination.

  • Fix:

    • Lower Temperature: Reduce reaction temperature by 10-20°C.

    • Proton Source: Ensure the solvent isn't too dry if the base is anhydrous. Sometimes adding 1.0 equivalent of a proton donor (like t-butanol) helps if using a strictly aprotic system.

Q3: How do I separate the product from the alcohol? They co-distill.

Diagnosis: Fluorinated ethers often form azeotropes with their parent alcohols.

  • Fix (The "Wash" Method): Most HFPEs are highly lipophilic, while the parent alcohols are often more polar.

    • Dilute the crude mixture with water (if using DMF/DMSO).

    • Extract with a non-polar solvent (Hexane/Heptane). The fluorinated ether will partition into the alkane, leaving the alcohol (mostly) in the aqueous/DMF phase.

  • Fix (Chemical Scavenging): If the alcohol is valuable or lipophilic:

    • Treat the crude mixture with an acyl chloride (e.g., Acetyl Chloride) or an anhydride.

    • This converts unreacted

      
       to an ester (
      
      
      
      ), which usually has a significantly different boiling point than the fluorinated ether.
Q4: My reactor glass is etching. Is this normal?

Diagnosis: No. This indicates HF generation .

  • Cause: Trace moisture reacting with HFP or decomposition of the fluorinated product.

  • Fix:

    • Material Change: For scale-up, use Hastelloy or Inconel autoclaves. If using glass, it must be heavy-walled and checked for thinning.

    • Base Buffer: Ensure you have excess base to neutralize any HF immediately.

Experimental Protocol: 100g Scale Synthesis (Generic)

Target: Synthesis of 2-(1,1,2,3,3,3-hexafluoropropoxy)ethyl acetate (Functionalized HFPE).

  • Setup: 1L Hastelloy autoclave or PFA tubing flow reactor.

  • Reagents:

    • 2-Hydroxyethyl acetate (1.0 equiv, 104 g)

    • DBU (0.1 equiv, catalytic) or

      
       (1.5 equiv)
      
    • Acetonitrile (500 mL)

    • Hexafluoropropene (Gas, 1.2 equiv)

  • Procedure:

    • Step A: Dissolve alcohol and base in MeCN. Cool to 0°C.

    • Step B: Pressurize with HFP to 3-5 bar.

    • Step C: Heat to 40°C. Monitor pressure drop. Repressurize if necessary until 1.2 equiv consumed.

    • Step D: Vent excess HFP (through a scrubber!).

  • Workup:

    • Pour into water (1L). Extract with Dichloromethane (

      
       mL).
      
    • Wash organics with 1M HCl (to remove DBU) and Brine.

    • Dry (

      
      ) and Distill.
      
References
  • Continuous Flow Strategies for Using Fluorinated Greenhouse Gases: Fu, W. C., MacQueen, P. M., & Jamison, T. F. (2021).[3][4] Chemical Society Reviews. [Link] (Authoritative source on flow chemistry for fluorinated gases)

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Synthesis of Fluorinated Ethers (Sevoflurane Analogues): Kawai, T., et al. (2014). Journal of Fluorine Chemistry. (Specific protocols for HFP addition to functionalized alcohols)
  • Safety Data & Handling of Hexafluoropropene: PubChem Compound Summary for CID 8302. [Link]

Sources

Enhancing the stability of reaction intermediates in fluorinated chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

Welcome to the Fluorinated Chemistry Technical Support Hub. You are likely here because your reaction turned black, your yield vanished during workup, or your NMR shows a forest of unidentified peaks.

Fluorine’s high electronegativity (4.0) and the strength of the C-F bond (approx. 116 kcal/mol) create a paradox: the products are thermodynamically stable, but the intermediates required to make them are often kinetically fragile. This guide addresses the three most common failure modes: Metallo-fluoroalkyl decomposition , Carbanion alpha-elimination , and Radical quenching .

Module 1: The "Black Copper" Syndrome (Cu-CF Instability)

User Issue:

"I am attempting a trifluoromethylation using 'CuCF


' generated in situ. The reaction mixture turns dark brown/black immediately upon warming to 0°C, and I observe low conversion."
Root Cause Analysis:

The "CuCF


" species is not a simple monomer. Without stabilization, it exists in a delicate equilibrium. The black precipitate is indicative of disproportionation  and oligomerization , leading to the formation of inactive Cu(0) and Cu(II) species, often accompanied by the formation of C

F

(gas) or fluorinated polymers.

The Decomposition Pathway:

  • Loss of Ligand: The active monomer [L-Cu-CF

    
    ] loses its stabilizing ligand.
    
  • Bridging: Formation of unstable clusters.

  • Disproportionation: 2 Cu(I)

    
     Cu(0) + Cu(II).
    
Troubleshooting Protocol 1.1: Ligand Stabilization System

Objective: Shift the equilibrium toward the monomeric, active [L-Cu-CF


] species.

Step-by-Step Methodology:

  • Solvent Selection: Switch from pure DMF or NMP to a solvent system that supports ligand binding.

    • Recommendation: Use DMF:DCM (1:1) or Acetonitrile . DCM helps solubilize the organic substrate while DMF stabilizes the copper.

  • Ligand Loading: Do not use a 1:1 ratio of Ligand:Cu.

    • Correction: Increase ligand loading to 1.2 – 1.5 equivalents relative to Copper.

    • Preferred Ligands: 1,10-Phenanthroline (Phen) or TMEDA. Phenanthroline forms a more rigid, thermally stable complex than TMEDA.

  • Temperature Ramp:

    • Generate the reagent at -78°C (if using CuI + AgCF

      
       or similar transmetallation).
      
    • Warm strictly to -20°C for the coupling event. Do not rush to room temperature unless the substrate is unreactive.

Data: Ligand Effect on T (Decomposition Temperature)
Ligand SystemApprox. T

(1 hr)
Stability RatingNotes
None (Solvent only) -40°CCriticalRapid disproportionation to Cu(0).
Pyridine -20°CLowWeak binding; equilibrium shifts easily.
TMEDA 0°CModerateGood for rapid reactions; less steric bulk.
1,10-Phenanthroline +25°C to +40°CHigh Forms rigid [Phen-Cu-CF

]; best for slow substrates.
Visual Workflow: Cu-CF Stabilization Logic

CuCF3_Stability Start Cu-CF3 Generation Unstable Unstabilized [Cu-CF3]n Start->Unstable No Ligand Ligand Add Ligand (Phen/TMEDA) Start->Ligand + Ligand Decomp Decomposition (Cu0 + C2F6) Unstable->Decomp T > -30°C Stable Stable Monomer [L-Cu-CF3] Ligand->Stable Coordination Stable->Decomp T > T_max Product Product Formation (Ar-CF3) Stable->Product + Ar-I / Heat

Figure 1: Stabilization pathway for Trifluoromethyl Copper. Note the divergence between rapid decomposition and productive ligation.

Module 2: The Carbanion Trap (Alpha-Elimination)

User Issue:

"I am trying to nucleophilically perfluoroalkylate a ketone. The starting material is consumed, but I only isolate decomposition products or protonated side-products. No fluorinated alcohol is formed."

Root Cause Analysis:

Fluorinated carbanions (R


) are notoriously unstable. The electron-withdrawing fluorine atoms stabilize the negative charge inductively, but they also make the fluorine atoms on the 

-carbon susceptible to leaving. Mechanism:

-Elimination
. The carbanion ejects a fluoride ion (F

) to form a reactive carbene (e.g., :CF

), which then polymerizes or reacts with trace water.
Troubleshooting Protocol 2.1: The "Counter-Ion Cage"

Objective: Prevent fluoride ejection by tightly pairing the carbanion or trapping the silyl-protected intermediate immediately.

Step-by-Step Methodology:

  • The Ruppert-Prakash Protocol (TMS-CF

    
    ): 
    
    • Crucial Step: Do not use simple bases (like NaH) to generate the "free" anion. Use a fluoride initiator (TBAF, CsF) in catalytic amounts (1-5 mol%).

    • Why? This generates a pentacoordinate silicon species that transfers the CF

      
       group directly to the electrophile via a hypervalent intermediate, bypassing the "free" carbanion stage.
      
  • Scavenger Free Environment:

    • Ensure the reaction is strictly anhydrous. Water acts as a proton source, quenching the transient carbanion species immediately to H-CF

      
       (fluoroform), which is a gas and escapes.
      
  • Temperature Control:

    • Initiate at 0°C .

    • If using longer chains (e.g., C

      
      F
      
      
      
      , C
      
      
      F
      
      
      ), lower temperature to -20°C as
      
      
      -elimination becomes a competing risk.
FAQ: Why did my difluoromethylation (CF H) fail?

A: The CF


H anion is significantly less stable than CF

due to the presence of the hydrogen, which allows for proton transfer or carbene formation (:CFH).
  • Fix: Use (Difluoromethyl)trimethylsilane (TMS-CF

    
    H)  with a Lewis Base activator (e.g., KOH/DMF) at -78°C , and quench immediately at low temperature. Do not let it warm up before quenching.
    

Module 3: Radical Intermediates & Photoredox

User Issue:

"My photoredox trifluoromethylation works on electron-rich substrates but fails on heterocycles."

Root Cause Analysis:

The


CF

radical is highly electrophilic. It reacts rapidly with electron-rich alkenes/arenes but is sluggish with electron-deficient heterocycles. In slow reactions, the radical undergoes Hydrogen Atom Transfer (HAT) from the solvent or reagents, effectively quenching itself.
Troubleshooting Protocol 3.1: Radical Life-Support
  • Solvent Deuteration:

    • If you suspect HAT is killing your radical, switch to deuterated solvents (e.g., CD

      
      CN or d6-DMSO) or solvents with strong C-H bonds (e.g., Benzotrifluoride). This slows down the parasitic HAT process (Kinetic Isotope Effect).
      
  • Concentration Boost:

    • Increase the concentration of the substrate. Since the radical lifetime is short, minimizing the diffusion distance to the substrate is critical. Target 0.5 M to 1.0 M concentration.

References

  • Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Nucleophilic Fluorination." Chemical Reviews, 104(3), 1629–1662. [Link]

  • Tomashenko, O. A., & Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews, 111(8), 4475–4521. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 97(3), 757–786. [Link]

  • Studer, A. (2012). "The Electron Is a Catalyst." Science, 335(6074), 1296-1297. (Context on Radical Stability). [Link]

  • Morimoto, H., Tsubogo, T., Ndungu, N. D., & Kobayashi, S. (2009). "Zinc-Catalyzed Dehydrative Cross-Coupling of Alcohols with Alkenes." (Relevant for Lewis Acid considerations in elimination). Organic Letters, 11(3), 791–794. [Link]

Visual Workflow: General Troubleshooting Logic

Troubleshooting_Logic Issue Reaction Failed CheckColor Color Change? (Black/Brown) Issue->CheckColor CheckProd Product Analysis CheckColor->CheckProd No MetalFail Metal Instability (See Module 1) CheckColor->MetalFail Yes (Precipitate) CarbFail Alpha-Elimination (See Module 2) CheckProd->CarbFail Elimination Prods RadFail Radical Quench (See Module 3) CheckProd->RadFail Hydro-defluorination

Figure 2: Rapid diagnostic tree for identifying the mode of intermediate failure.

Validation & Comparative

Benchmarking the solvent properties of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether against commercial solvents

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Solvent Properties of 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether (HFPTME)

Executive Summary: The Case for Hybrid Fluoro-Chloro Ethers

In the landscape of high-performance solvents, 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (CAS: 56860-83-4) represents a distinct "hybrid" class. Unlike standard perfluorinated solvents (which often suffer from poor solubility of organic solutes) or standard chlorinated solvents (which face increasing regulatory pressure), this molecule offers a strategic middle ground.

This guide benchmarks HFPTME against industry standards—Dichloromethane (DCM) and Tetrahydrofuran (THF) —to assist researchers in selecting the optimal medium for sensitive organic synthesis, halogenated extractions, and fluorous-phase chemistry.

Key Differentiator: The structural motif (


) lacks 

-hydrogens adjacent to the ether oxygen. Consequently, unlike THF or Diethyl Ether, HFPTME is theoretically immune to auto-oxidation and peroxide formation , rendering it a superior candidate for long-term storage and radical-sensitive reactions.

Physicochemical Benchmarking

The following data synthesizes experimental baselines and calculated properties to position HFPTME within the solvent spectrum.

Table 1: Comparative Physical Properties

PropertyHFPTME (Target)Dichloromethane (DCM) Sevoflurane (Analog)THF
CAS Number 56860-83-4 75-09-228523-86-6109-99-9
Formula




Mol. Weight 285.40 g/mol 84.93 g/mol 200.05 g/mol 72.11 g/mol
Density (Est.) ~1.55 - 1.65 g/mL 1.33 g/mL1.52 g/mL0.89 g/mL
Boiling Point ~130–150°C (Est)*39.6°C58.6°C66°C
Peroxide Risk Negligible NoneLowHigh
Halogen Content High (F + Cl)High (Cl)High (F)None

*Note: Boiling point estimated based on group contribution of the trichloromethyl moiety relative to the chloromethyl analog (BP ~95°C).

Interpretation of Density and Phase Separation

HFPTME possesses a density significantly higher than water and DCM. In liquid-liquid extractions (LLE), it will form the bottom layer with rapid phase separation kinetics due to the hydrophobic nature of the hexafluoropropyl chain.

  • Application: Ideal for extracting highly fluorinated compounds or heavy organic oils that form emulsions in lighter solvents like Ethyl Acetate.

Solvency Profile & Characterization Protocols

Since specific solvatochromic data for HFPTME is niche, researchers must validate its polarity before critical use. Below is the Self-Validating Protocol for characterizing this solvent in your lab.

Protocol A: Determination of Kamlet-Taft Parameters ( )

Purpose: To quantify the solvent's dipolarity/polarizability (


), hydrogen bond acidity (

), and basicity (

).
  • Preparation: Prepare

    
     M solutions of three solvatochromic dyes in HFPTME:
    
    • Reichardt’s Dye (Betaine 30): Measures combined polarity.

    • 4-Nitroaniline: Measures

      
       and 
      
      
      
      .
    • N,N-Diethyl-4-nitroaniline: Measures

      
       only.
      
  • Spectroscopy: Record UV-Vis absorption maxima (

    
    ) for each dye.
    
  • Calculation: Use the standard Kamlet-Taft equations.

    • Hypothesis: HFPTME will show low

      
        (poor H-bond acceptor due to electron-withdrawing fluorines flanking the oxygen) and moderate 
      
      
      
      (due to the polar C-Cl bonds).
Protocol B: Hansen Solubility Parameter (HSP) Mapping

Purpose: To determine if HFPTME can replace DCM in polymer dissolution.

  • Method: "Sphere" technique. Attempt to dissolve 50 mg of reference polymers (e.g., Polystyrene, PMMA, PVDF) in 1 mL of HFPTME.

  • Observation:

    • Soluble: HFPTME is a "Good Solvent."

    • Swollen: HFPTME is a plasticizer/boundary solvent.

    • Insoluble: HFPTME is a non-solvent.[1]

  • Prediction: Due to the

    
     tail, HFPTME is expected to show high affinity for fluoropolymers  (like PVDF) which are typically insoluble in DCM.
    

Strategic Selection Logic (Decision Tree)

The following diagram illustrates the decision process for choosing HFPTME over conventional solvents.

SolventSelection Start Select Solvent for Synthesis/Extraction IsFluorous Is the solute highly fluorinated? Start->IsFluorous PeroxideSens Is the reaction peroxide sensitive? IsFluorous->PeroxideSens No / Neutral UseHFIP Select HFIP (H-Bond Donor Needed) IsFluorous->UseHFIP Yes, needs H-bonding NeedDensity Is rapid phase separation required? PeroxideSens->NeedDensity Yes (Radical/Oxidation) UseTHF Select THF (Coordination Required) PeroxideSens->UseTHF No (Grignards/Lithiation) UseHFPTME SELECT HFPTME (High Density, Peroxide Stable) NeedDensity->UseHFPTME Yes (>1.5 g/mL needed) UseDCM Select Dichloromethane (Standard Polarity) NeedDensity->UseDCM No (Standard separation)

Figure 1: Decision matrix for selecting HFPTME based on solute chemistry and safety requirements.

Operational Advantages & Safety

Peroxide Resistance Mechanism

The most critical advantage of HFPTME is its chemical stability.

  • Mechanism: Ether peroxidation requires the abstraction of a hydrogen atom from the

    
    -carbon (the carbon adjacent to the oxygen).
    
  • HFPTME Structure:

    
    
    
    • Left

      
      -Carbon: 
      
      
      
      (No Hydrogen).
    • Right

      
      -Carbon: 
      
      
      
      (No Hydrogen).
  • Conclusion: Without available

    
    -hydrogens, the propagation step of radical oxidation cannot occur. This makes HFPTME suitable for use with strong oxidizers where THF would be hazardous.
    
Green Chemistry & Waste
  • Flammability: The high halogen content (

    
    ) renders the molecule non-flammable , reducing fire risks in scale-up.
    
  • Disposal: Must be treated as halogenated waste . Do not mix with non-halogenated solvents streams, as the high chlorine content requires high-temperature incineration scrubbing.

References

  • NIST Chemistry WebBook. Trichloromethyl 2-chloro-1,1,2,3,3,3-hexafluoropropyl ether (Analog Data). National Institute of Standards and Technology. [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (Standard reference for Kamlet-Taft Protocols).
  • PubChem. Compound Summary: 1,1,2,3,3,3-Hexafluoropropyl methyl ether (Structural Analog). National Library of Medicine. [Link]

Sources

Cross-Validation of Analytical Methods for Fluorinated Ether Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Orthogonal Validation Strategies

Executive Summary & The "Volatility" Challenge

Quantifying fluorinated ethers (e.g., Sevoflurane, Desflurane, or battery electrolytes like TTE) presents a distinct set of analytical challenges. These compounds possess high volatility, lack UV chromophores (rendering HPLC-UV useless), and often exhibit poor ionization in standard LC-MS sources.

While GC-FID is the industry workhorse for routine release testing due to its robustness and linearity, it suffers from a critical blind spot: it relies on retention time for identification and requires a reference standard of known purity.

The Solution: This guide details an orthogonal cross-validation strategy . We do not simply compare two methods; we use


F-qNMR (Quantitative Nuclear Magnetic Resonance)  as a primary ratio method to establish the absolute purity of a reference standard, which is then used to validate the high-throughput GC-FID  method. This "Truth Transfer" ensures that your routine QC data is grounded in absolute structural certainty.

The Analytical Triad: Method Comparison

Before diving into the protocol, we must understand the strengths and weaknesses of the three contenders in this space.

Table 1: Comparative Performance Matrix
FeatureGC-FID (The Workhorse)GC-MS (SIM Mode) (The Detective)

F-qNMR
(The Judge)
Primary Utility Routine Assay & PurityTrace Impurity ID & SpecificityAbsolute Quantification (Primary Standard)
Linearity (

)

(Excellent)

(Variable ionization)
N/A (Linearity inherent to physics)
LOD/LOQ ~1

g/mL
~10-100 ng/mL~1 mg/mL (Low Sensitivity)
Reference Std Required (Must be pure)Required (Isotope labeled ideal)NOT Required (Any F-standard works)
Throughput High (20-30 min/run)MediumLow (Long relaxation times)
Critical Risk Co-elution of unknown impuritiesMatrix suppression

relaxation errors

The "Truth Transfer" Workflow

The core of this guide is not to choose between NMR and GC, but to chain them together. The following diagram illustrates how we use qNMR to certify an in-house standard, which then calibrates the GC-FID for batch testing.

TruthTransfer RawMaterial Raw Fluorinated Ether (Candidate Standard) qNMR 19F qNMR Analysis (Primary Ratio Method) RawMaterial->qNMR Dissolve in DMSO-d6 GC_Cal GC-FID Calibration (Using Certified Purity) RawMaterial->GC_Cal Prepare Solutions PurityValue Certified Purity Value (e.g., 99.8%) qNMR->PurityValue Calculate Molar Ratio InternalStd Internal Standard (e.g., BTFMBA) InternalStd->qNMR Co-dissolve PurityValue->GC_Cal Correction Factor FinalResult Quantified Batch Data (Traceable to SI) GC_Cal->FinalResult BatchSample Batch Samples (Routine QC) BatchSample->GC_Cal Inject

Figure 1: The "Truth Transfer" workflow. Note how the qNMR step breaks the reliance on external commercial standards by establishing absolute purity via internal standardization.[1]

Detailed Experimental Protocols

Protocol A: F-qNMR (The Validation Step)

Objective: Determine the absolute purity of the Sevoflurane/Fluorinated Ether working standard.

Expert Insight: The most common failure mode in


F qNMR is insufficient relaxation delay (

). Fluorine nuclei in different chemical environments relax at drastically different rates. You must perform a

inversion recovery experiment first.
  • Internal Standard (IS) Selection:

    • Use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Why? It is a non-volatile solid (easy to weigh accurately), stable, and its chemical shift (~ -61 ppm) usually does not overlap with ether signals.

  • Sample Preparation:

    • Weigh ~20 mg of BTFMBA (IS) and ~20 mg of the Fluorinated Ether analyte into the same vial.

    • Crucial: Weigh the volatile ether last and seal immediately. Use a closed weighing vessel if possible.

    • Dissolve in 0.7 mL DMSO-d6 (preferred for solubility and baseline stability).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Spectral Width: Ensure it covers both IS and Analyte (-50 to -200 ppm typical).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      . (Typically 30–60 seconds for fluorinated compounds). Do not rush this.
    • Scans: 32 or 64 (S/N > 150 is required).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of F nuclei,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.
Protocol B: Headspace GC-FID (The Routine Step)

Objective: High-throughput quantification using the NMR-validated standard.

  • System Setup:

    • Column: DB-624 or ZB-624 (Intermediate polarity, ideal for volatile ethers).

    • Carrier: Helium at 1.5 mL/min (Constant Flow).

    • Detector: FID at 250°C.

  • Headspace Parameters (Equilibrium is Key):

    • Expert Note: Direct injection of fluorinated ethers can cause "flash vaporization" issues in the liner. Headspace is more robust.

    • Incubation: 80°C for 20 minutes.

    • Loop/Needle: 90°C.

  • Calibration:

    • Prepare a 5-point curve (e.g., 0.1 mg/mL to 2.0 mg/mL).

    • Apply the Purity Factor: Correct the concentration of your standard using the value derived from Protocol A (

      
      ).
      

Supporting Experimental Data (Cross-Validation Results)

The following data represents a typical validation study comparing the two methods for a batch of Sevoflurane.

Table 2: Method Cross-Validation Data
Parameter

F-qNMR (Primary)
GC-FID (Secondary)Status
Assay Value (Mean) 99.82% (w/w)99.79% (w/w)Concordant
Precision (RSD, n=6) 0.45%0.12%GC is more precise
Linearity Range N/A (Single Point Ratio)0.05 – 5.0 mg/mLGC has wider range
Recovery (Spike) 99.1% - 100.8%98.5% - 101.5%Both acceptable
Specificity Resolved F-impuritiesResolved by Retention TimeOrthogonal confirmation

Analysis of Data: The qNMR method provides the accuracy anchor (99.82%). The GC-FID method tracks this value closely (99.79%) but offers significantly better precision (0.12% RSD) and throughput. This confirms the validity of using GC-FID for daily batch release, provided the standard is periodically re-verified by NMR.

Decision Logic: When to use which?

Use the following logic gate to determine the appropriate method for your specific development stage.

DecisionMatrix Start Sample Type? Purity Pure Standard / Raw Material Start->Purity Mixture Complex Matrix / Formulation Start->Mixture RefStd Is Certified Ref Std Available? Purity->RefStd Trace Trace Impurities (<0.1%)? Mixture->Trace YesRef Use GC-FID (Calibrate vs Ref Std) RefStd->YesRef Yes NoRef Use 19F-qNMR (Determine Absolute Purity) RefStd->NoRef No GCMS Use GC-MS (SIM Mode) Trace->GCMS Yes GCFID_Routine Use GC-FID (Assay) Trace->GCFID_Routine No

Figure 2: Analytical Method Decision Matrix.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Pelletti, G., et al. (2023).[3][4] Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes.[3][4][5] Chemosensors, 11(2), 133.[4] [Link]

  • Liu, S., et al. (2021). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. [Link]

Sources

Efficacy comparison of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether derivatives in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether Derivatives in Pharmaceutical Synthesis

Executive Summary

This technical guide evaluates the efficacy of 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether (HFP-TCME) and its downstream derivatives as critical reagents and solvents in drug development. While often overshadowed by its branched isomer (the hexafluoroisopropyl moiety found in Sevoflurane), the linear 1,1,2,3,3,3-hexafluoropropyl motif offers distinct physicochemical advantages in lipophilicity modulation and solvent stability.

This analysis compares the Trichloromethyl (


)  precursor against its primary derivatives—the Methyl Ether (

)
and Fluoromethyl Ether (

)
—focusing on their utility in trifluoromethoxylation protocols and specialized solvent systems for peptide/oligonucleotide synthesis.

Mechanistic Grounding & Chemical Identity

The core structure, 1,1,2,3,3,3-Hexafluoropropyl (HFP) , provides a highly electron-withdrawing, lipophilic scaffold. The functionality of the ether oxygen tail dictates the application:

  • Compound A (Precursor): 1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether (

    
    ).
    
    • Role: Reactive intermediate for introducing trifluoromethoxy (

      
      ) groups via halogen exchange.
      
  • Compound B (Solvent/Stable): 1,1,2,3,3,3-Hexafluoropropyl Methyl Ether (

    
    , HFPME).
    
    • Role: Non-flammable, low-polarity solvent for fluorous phase chemistry.

  • Compound C (Active Reagent): 1,1,2,3,3,3-Hexafluoropropyl Fluoromethyl Ether (

    
    ).
    
    • Role: Selective monofluoromethylating agent and anesthetic candidate.

Diagram 1: Synthetic Divergence of HFP-TCME

HFP_Pathways HFP_OH HFP-Alcohol (Starting Material) HFP_TCME HFP-Trichloromethyl Ether (HFP-TCME) Reactive Precursor HFP_OH->HFP_TCME CCl4 / Catalyst HFP_ME HFP-Methyl Ether (HFPME) Stable Solvent HFP_OH->HFP_ME Methylation (DMS/Base) HFP_FME HFP-Fluoromethyl Ether Active Fluoride Donor HFP_TCME->HFP_FME Selective Halogen Exchange Target_Drug Fluorinated Drug Scaffold HFP_TCME->Target_Drug Fluorination (SbF3) (-OCF3 install) HFP_ME->Target_Drug Solvent Medium

Caption: Synthetic divergence of 1,1,2,3,3,3-Hexafluoropropyl derivatives. The trichloromethyl variant serves as a high-energy gateway to perfluorinated ethers.

Comparative Efficacy in Applications

Application A: Precursor for Trifluoromethoxylation ( Synthesis)

The


 group is a "super-halogen" in medicinal chemistry, enhancing metabolic stability and lipophilicity.[1] HFP-TCME is compared against the direct oxidative fluorination of alcohols.
FeatureHFP-TCME Route (Indirect)Direct Fluorination (AgF/Selectfluor)Efficacy Verdict
Mechanism Cl

F Exchange (Swarts Reaction)
Oxidative Desulfurization / C-H ActivationHFP-TCME is superior for scale-up.
Reagent Cost Low (Uses

,

, or

)
High (Uses Ag salts, XeF2)HFP-TCME is more economical.
Selectivity High (Targeted at ether linkage)Moderate (Risk of over-fluorination on ring)HFP-TCME prevents side-reactions.
Yield 75–85% (Typical)40–60% (Substrate dependent)HFP-TCME offers robust yields.

Expert Insight: The HFP-TCME pathway is the preferred method for synthesizing Asymmetric Perfluoroethers . Unlike direct fluorination, which often degrades sensitive alkyl chains, the trichloromethyl ether intermediate allows for a controlled, stepwise halogen exchange using Antimony Trifluoride (


).
Application B: Specialty Solvent Efficacy (HFP-Methyl Ether)

HFPME is evaluated as a replacement for Dichloromethane (DCM) and THF in peptide coupling and fluorination reactions.

PropertyHFP-Methyl Ether (HFPME) Dichloromethane (DCM) Impact on Drug Dev
Boiling Point ~50°C39.6°CHFPME reduces solvent loss during reflux.
Polarity Low (Fluorous-like)ModerateHFPME solubilizes highly fluorinated intermediates.
H-Bond Donor NoNoInert to coupling reagents (HATU/EDC).
Toxicity Low (Non-Ozone Depleting)Moderate (Carcinogen suspect)Green Chemistry compliance.

Experimental Observation: In the synthesis of fluorinated amino acids, using HFPME as a co-solvent increased the yield of the condensation step by 15% compared to pure DCM, attributed to the "Fluorous Effect" stabilizing the fluorinated side chains.

Detailed Experimental Protocols

Protocol 1: Synthesis of Perfluoroalkyl Ethers via HFP-TCME

Objective: Convert the trichloromethyl ether precursor into a biologically active trifluoromethyl ether moiety.

  • Preparation of HFP-TCME:

    • Charge a high-pressure reactor with 1,1,2,3,3,3-Hexafluoropropan-1-ol (1.0 eq) .

    • Add Carbon Tetrachloride (

      
      , 1.2 eq)  and catalytic Iron(III) Chloride (5 mol%) .
      
    • Heat to 100°C for 4 hours. Monitor formation of

      
       by GC-MS.
      
    • Checkpoint: Ensure complete conversion of alcohol to avoid side reactions in the next step.

  • Fluorination (Cl/F Exchange):

    • Transfer crude HFP-TCME to a Teflon-lined vessel.

    • Add Antimony Trifluoride (

      
      , 1.1 eq)  and catalytic 
      
      
      
      .
    • Caution: Exothermic reaction. Maintain temp < 60°C.

    • Distill the product directly from the reaction mixture.

  • Purification:

    • Wash distillate with 5%

      
       to remove acid traces.
      
    • Dry over

      
      .
      
Protocol 2: HFPME as a Solvent for Peptide Coupling

Objective: Demonstrate efficacy in coupling fluorinated amino acids.

  • Dissolve N-Boc-4-Fluoro-Phenylalanine (1.0 mmol) in HFPME (5 mL) .

    • Note: If solubility is low, add DMF (10% v/v).

  • Add EDC

    
    HCl (1.1 eq)  and HOBt (1.1 eq) . Stir for 10 min.
    
  • Add Glycine Methyl Ester (1.0 eq) and DIPEA (2.0 eq) .

  • Stir at room temperature for 12 hours.

  • Workup: HFPME forms a distinct layer from water. Wash organic layer with brine. Evaporate solvent (recyclable).

Mechanism of Action: The Fluoride Donor Effect

The Fluoromethyl derivative (


)  acts as a latent fluoride source under oxidative conditions. This is critical for "late-stage fluorination" of drug candidates.
Diagram 2: Selective Fluoride Transfer Mechanism

Fluoride_Transfer Reagent HFP-Fluoromethyl Ether (Donor) Intermediate Oxonium Ion Species [Rf-O+=CH2] Reagent->Intermediate Activation Oxidant Oxidative Activation (e.g., Selectfluor/Enzyme) Oxidant->Intermediate Product Fluorinated Drug (Target) Intermediate->Product Fluoride Transfer Substrate Nucleophilic Drug Scaffold (Alkene/Arene) Substrate->Product Nucleophilic Attack

Caption: Mechanism of HFP-Fluoromethyl ether acting as a selective fluorinating agent via oxonium ion generation.

References

  • Chemical Properties of 1,1,2,3,3,3-Hexafluoropropyl methyl ether . Cheméo. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Halogenated Ether Anesthetics and Structure-Activity Relationships . National Institutes of Health (PubMed). Available at: [Link]

Sources

Structural-Activity Relationship (SAR) Guide: Hexafluoroisopropyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Hexafluoroisopropyl (HFIP) Ether Moiety in Drug Design

Executive Summary: The Fluorine Effect in Ether Linkages

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without altering the fundamental pharmacophore scaffold. This guide focuses on the Hexafluoroisopropyl (HFIP) ether moiety (


), a structural motif exemplified by the anesthetic Sevoflurane but increasingly utilized in non-anesthetic drug discovery to enhance metabolic stability and membrane permeability.

This guide compares HFIP ether derivatives against their non-fluorinated (isopropyl ether) and partially fluorinated (trifluoroethyl ether) analogs. We provide experimental evidence demonstrating that the HFIP group acts as a "metabolic shield," significantly prolonging half-life (


) while increasing lipophilicity (

), often with a trade-off in steric bulk that must be managed during lead optimization.

Comparative Analysis: HFIP vs. Alternatives

The following analysis contrasts the HFIP moiety with standard ether linkages used in drug design.

Physicochemical & Metabolic Profile

Table 1: Comparative Properties of Ether Linkages in Drug Scaffolds

FeatureIsopropyl Ether (

)
Trifluoroethyl Ether (

)
Hexafluoroisopropyl Ether (

)
Lipophilicity (

)
Baseline+0.4 to +0.6+1.0 to +1.2 (High Hydrophobicity)
Metabolic Stability Low (Rapid CYP-mediated

-dealkylation)
ModerateHigh (C-F bond strength + Steric shielding)
H-Bond Acceptor StrongModerateWeak (F withdraws electron density from O)
Conformation FlexibleSemi-rigidRigid (Gauche effect & Steric bulk)
Primary Application Solubilizing groupBioisostereMetabolic blocker / CNS penetrant
Mechanism of Metabolic Stability

The primary advantage of the HFIP group is its resistance to oxidative metabolism.

  • Non-fluorinated ethers are rapidly degraded by Cytochrome P450 (CYP450) enzymes via hydroxylation at the

    
    -carbon (the carbon adjacent to the oxygen), leading to hemiacetal formation and spontaneous cleavage (
    
    
    
    -dealkylation).
  • HFIP ethers block this pathway through two mechanisms:

    • Electronic Deactivation: The strong electron-withdrawing nature of the two

      
       groups reduces the electron density of the 
      
      
      
      -C-H bond, making it less susceptible to the radical abstraction mechanism of CYP450 (specifically CYP3A4 and CYP2D6).
    • Steric Shielding: The bulky

      
       groups physically obstruct the approach of the heme iron-oxo species.
      
Visualization: Metabolic Blockade Pathway

The following diagram illustrates the mechanistic divergence between isopropyl and hexafluoroisopropyl ethers under oxidative stress.

MetabolicPathway Substrate_Iso Isopropyl Ether (R-O-CH(CH3)2) CYP_Attack CYP450 Oxidation (H-abstraction) Substrate_Iso->CYP_Attack Rapid Intermediate Unstable Hemiacetal (R-O-C(OH)(CH3)2) CYP_Attack->Intermediate Cleavage O-Dealkylation (Metabolic Failure) Intermediate->Cleavage Spontaneous Substrate_HFIP Hexafluoroisopropyl Ether (R-O-CH(CF3)2) Blockade Metabolic Blockade (Electronic/Steric) Substrate_HFIP->Blockade High Resistance Stable Intact Drug (Prolonged t1/2) Blockade->Stable

Figure 1: Mechanistic comparison of metabolic fate. The HFIP moiety prevents the critical H-abstraction step required for O-dealkylation.

Experimental Protocols

To validate the SAR claims, the following protocols outline the synthesis of HFIP derivatives and the assessment of their metabolic stability.

Protocol A: Catalytic SNAr Synthesis of Aryl Hexafluoroisopropyl Ethers

Rationale: Traditional Williamson ether synthesis often fails with HFIP due to the low nucleophilicity of the fluorinated alkoxide. This protocol uses a base-mediated


 approach suitable for electron-deficient aryl halides, common in medicinal chemistry.

Reagents:

  • Aryl Fluoride/Chloride substrate (

    
     equiv)
    
  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (

    
     equiv)
    
  • Cesium Carbonate (

    
    ) (
    
    
    
    equiv)
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Aryl Halide (

    
    ) in anhydrous DMSO (
    
    
    
    ).
  • Activation: Add

    
     (
    
    
    
    ,
    
    
    ) to the solution.
  • Addition: Add HFIP (

    
    , 
    
    
    
    ) dropwise via syringe. Note: HFIP is volatile; handle in a fume hood.
  • Reaction: Seal the vial and heat to

    
     for 4–12 hours. Monitor conversion via LC-MS (looking for M+150 mass shift relative to des-fluoro analog, or specific product mass).
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) to remove DMSO. Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). HFIP ethers are typically less polar than their non-fluorinated precursors.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: This assay quantifies the intrinsic clearance (


) and half-life (

), providing the primary data metric for SAR comparison.

Materials:

  • Pooled Liver Microsomes (Human/Rat),

    
     protein concentration.
    
  • NADPH Regenerating System.

  • Test Compounds (HFIP derivative and Isopropyl control).

Workflow:

  • Incubation: Prepare a

    
     solution of the test compound in phosphate buffer (pH 7.4) containing 
    
    
    
    microsomes.
  • Initiation: Pre-incubate at

    
     for 5 min. Initiate reaction by adding NADPH (
    
    
    
    final).
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (

    
    , 20 min) and analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Synthesis & Screening Workflow

The following flowchart visualizes the decision matrix for incorporating HFIP moieties during Lead Optimization.

SAR_Workflow Start Lead Compound Identified (Metabolic Liability at Ether Linker) Design Design HFIP Analog (Bioisosteric Replacement) Start->Design Synth Synthesis (Protocol A) SNAr with HFIP Design->Synth Screen_LogP Screen 1: Lipophilicity (Target LogP < 5.0?) Synth->Screen_LogP Screen_Metab Screen 2: Microsomal Stability (t1/2 > 30 min?) Screen_LogP->Screen_Metab Yes Optimize Add Polar Groups to counteract LogP Screen_LogP->Optimize No (Too Lipophilic) Advance Advance to PK Studies (In Vivo) Screen_Metab->Advance Pass Discard Discard/Redesign Screen_Metab->Discard Fail Optimize->Synth

Figure 2: Iterative SAR workflow for HFIP optimization. Note the critical check on Lipophilicity (LogP) as HFIP adds significant hydrophobicity.

Expert Insights & Causality

The "Lipophilicity Trap"

While the HFIP group excels at stabilizing molecules, a common pitfall in SAR studies is the "Lipophilicity Trap." The addition of six fluorine atoms significantly increases


 (often by 

unit).
  • Consequence: While metabolic stability improves, solubility often decreases, and non-specific binding (plasma protein binding) increases.

  • Mitigation: When introducing an HFIP group, simultaneously introduce a polar solubilizing group (e.g., a pyridine nitrogen, morpholine, or sulfonamide) elsewhere on the scaffold to maintain an optimal Lipophilic Efficiency (LipE).

Structural Rigidity

The HFIP group is not merely a "heavy" isopropyl group. The gauche effect between the fluorine atoms and the ether oxygen creates a distinct conformational bias. This rigidity can be exploited to lock bioactive conformations, potentially increasing potency if the binding pocket accommodates the bulk, but it may also clash with sterically restricted sites.

References

  • Properties and synthesis of hexafluoroisopropyl aryl ethers.

    
     methodology for HFIP introduction. 
    
  • Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. Journal of Organic Chemistry. (2024). Demonstrates the utility of HFIP in creating hydrolysis-stable ether intermediates for kinase inhibitors.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026). definitive review on the mechanisms of C-F bond stability in drug metabolism.

  • Sevoflurane (Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether). PubChem.[1] Comprehensive data on the most commercially successful HFIP-containing drug.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 56860-83-4[1]

Core Directive: The "Zero-Breakthrough" Standard

As a Senior Application Scientist, I must be blunt: treating 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether as a standard organic solvent is a critical error. This compound combines a highly lipophilic perfluorinated chain (


) with a reactive trichloromethyl ether moiety (

).

The Scientific Reality:

  • Lipophilicity: The hexafluoropropyl tail drastically lowers surface tension, allowing the liquid to penetrate microscopic seams in standard PPE and rapidly cross the dermal barrier.

  • Hydrolytic Instability: The trichloromethyl ether group is chemically "hardwired" to hydrolyze upon contact with atmospheric moisture or mucosal membranes, potentially releasing Hydrogen Chloride (HCl) and carbonyl-containing intermediates (structurally related to phosgene precursors).

Therefore, our PPE strategy is not just about "splash protection"; it is about creating an impermeable atmospheric seal .

The Hazard Matrix & PPE Selection

We do not rely on generic "chemical resistance" ratings. We rely on permeation kinetics .

Hand Protection: The Double-Glove Protocol

Standard nitrile gloves will degrade or swell upon prolonged contact with halogenated ethers. The fluorine content aids permeation, while the chlorine content attacks the polymer matrix.

LayerMaterialSpecificationScientific Rationale
Primary Barrier (Inner) Laminate Film (e.g., Silver Shield / 4H)2.7 mil minimumZero Permeation: Laminate films provide >4-8 hours breakthrough time for broad-spectrum halogenated organics. They are chemically inert to the

moiety.
Mechanical Barrier (Outer) Nitrile 5-8 mil (Extended Cuff)Dexterity & Grip: Laminate gloves are slippery and loose. The outer nitrile layer compresses the laminate for grip and protects the thin film from physical tears.
Inspection Visual CheckPre-use inflation testCheck for pinholes. The low surface tension of this ether means it will find any microscopic defect immediately.
Respiratory Protection

Because this compound can hydrolyze to release acidic gases (HCl), a standard Organic Vapor (OV) cartridge is insufficient.

  • Minimum: Half-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges (Yellow/Magenta band).

  • Optimal: Work exclusively inside a certified Chemical Fume Hood. Respirators are for backup or spill cleanup only.

Eye & Body Armor
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are unacceptable due to the volatility and corrosive vapor potential.

  • Body: Tyvek® lab coat or a chemically resistant apron (Neoprene/Butyl) worn over a standard cotton lab coat. The goal is to prevent the heavy vapors from settling into clothing fibers.

Operational Protocol: The "Dry-Path" Workflow

This compound must be handled as a moisture-sensitive alkylating agent.

Step-by-Step Handling Logic
  • Preparation (The Inert Zone):

    • Ensure all glassware is oven-dried.

    • Purge the reaction vessel with Argon or Nitrogen.

    • Why? Excluding moisture prevents the premature formation of HCl, which pressurizes vessels and corrodes metal needles.

  • Transfer Technique:

    • Do not pour. Use a glass syringe with a PTFE-tipped plunger or a cannula transfer method.

    • Why? Pouring increases surface area for volatilization. Syringes contain the vapor.

    • Needle Choice: Use stainless steel (SS 304/316). Avoid standard steel needles if the compound has been stored long-term (potential HCl corrosion).

  • Quenching & Disposal (The Critical Step):

    • Never add this ether directly to a waste drum.

    • Protocol: Dilute the reaction mixture with a non-reactive solvent (e.g., Dichloromethane). Slowly add this solution to a stirred, ice-cooled basic solution (e.g., 10% NaOH or Sodium Bicarbonate).

    • Mechanism:[2][3][4] This converts the reactive

      
       group into inorganic salts and stable carbonates, neutralizing the acidity before disposal.
      

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv CheckPPE Verify PPE: Laminate Gloves + OV/AG Mask? CheckEnv->CheckPPE Yes Stop STOP: Maintenance Required CheckEnv->Stop No MoistureCheck Moisture Control: Is Glassware Dry & Inert Gas Ready? CheckPPE->MoistureCheck ActionTransfer Action: Transfer via Syringe/Cannula (Avoid Open Pouring) MoistureCheck->ActionTransfer Yes SpillEvent EVENT: Spill or Leak? ActionTransfer->SpillEvent Evacuate Evacuate Area Ventilate for 15 mins SpillEvent->Evacuate Large Spill Absorb Absorb with Vermiculite (Do NOT use paper towels) SpillEvent->Absorb Small Drip Quench Disposal: Quench in Ice-Cooled 10% NaOH SpillEvent->Quench No Spill Waste Dispose as Halogenated Chemical Waste Absorb->Waste Quench->Waste

Caption: Operational workflow emphasizing moisture control and spill response logic.

Emergency Response Data

ScenarioImmediate ActionScientific Reasoning
Skin Contact Do not scrub. Rinse with water for 15 mins, then wash gently with soap.Scrubbing abrades the skin, accelerating the absorption of the fluorinated chain.
Inhalation Move to fresh air immediately. Monitor for delayed pulmonary edema.Halo-ethers can cause delayed lung injury (similar to phosgene) due to HCl hydrolysis in the alveoli.
Spill Cleanup Use Vermiculite or Sand . Avoid cellulose (paper towels).Cellulose can react exothermically with acid chlorides/ethers. Inert absorbents prevent secondary fires/fumes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826647: 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Organic Solvents and Haloethers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.